(3-Aminopropyl)(sulfamoyl)amine hydrochloride
Description
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Properties
IUPAC Name |
1-amino-3-(sulfamoylamino)propane;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H11N3O2S.ClH/c4-2-1-3-6-9(5,7)8;/h6H,1-4H2,(H2,5,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPIIFPTRWAVPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNS(=O)(=O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H12ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1225190-03-3 | |
| Record name | (3-aminopropyl)(sulfamoyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of N-(3-Aminopropyl)sulfamide Hydrochloride
Introduction
N-(3-aminopropyl)sulfamide hydrochloride is a bifunctional organic molecule featuring a primary aliphatic amine and a sulfamide group, presented as a hydrochloride salt. This unique combination of functional groups suggests its potential utility as a versatile building block in medicinal chemistry and materials science. The primary amine offers a reactive site for conjugation and derivatization, while the sulfamide moiety is a well-established pharmacophore, most notably recognized for its role in antibacterial agents.
This technical guide provides a comprehensive analysis of the chemical properties of N-(3-aminopropyl)sulfamide hydrochloride. Due to the limited specific literature on this exact compound, this document synthesizes information from analogous structures, fundamental chemical principles, and established protocols for related functional groups. We will delve into its physicochemical characteristics, propose a plausible synthetic route with detailed protocols, predict its spectroscopic signatures, and discuss its potential mechanism of action based on the established activities of the sulfamide functional group. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound in their work.
Chemical Identity and Physicochemical Properties
The fundamental identity of a compound is rooted in its structure and resulting physical properties. These characteristics govern its solubility, reactivity, and handling requirements.
Molecular Structure:
The structure consists of a propane-1,3-diamine backbone where one of the amino groups is acylated by a sulfamoyl group (-SO₂NH₂). The hydrochloride salt form protonates one or both of the basic nitrogen atoms, enhancing water solubility.
Caption: Chemical structure of N-(3-Aminopropyl)sulfamide hydrochloride.
Table 1: Physicochemical Properties of N-(3-Aminopropyl)sulfamide Hydrochloride
| Property | Value | Source/Method |
| IUPAC Name | N-(3-aminopropyl)sulfamide hydrochloride | - |
| Molecular Formula | C₃H₁₂ClN₃O₂S | Calculated |
| Molecular Weight | 193.67 g/mol | Calculated |
| Appearance | White to off-white solid (Predicted) | Inferred from similar compounds |
| Solubility | Soluble in water; Soluble in polar protic solvents (e.g., methanol, ethanol). (Predicted) | Inferred from hydrochloride salt form |
| Stability | Stable under recommended storage conditions (cool, dry, inert atmosphere).[1] | General knowledge for amine salts |
| Incompatibilities | Strong oxidizing agents, strong bases.[1] | General chemical principles |
Plausible Synthesis and Purification Protocol
Causality in Experimental Design: The choice of a tert-butyloxycarbonyl (Boc) protecting group is strategic. It is stable under the basic or neutral conditions required for the subsequent sulfamoylation step but can be cleanly removed under acidic conditions, which simultaneously facilitates the formation of the final hydrochloride salt.[3] Ethyl acetate is chosen as a solvent for its ability to dissolve the reactants while being relatively non-polar, which can help in controlling the reaction rate and simplifying workup.[4]
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. Sulfamide synthesis by amination [organic-chemistry.org]
- 3. CN103204784B - Synthesis method for N-(3-aminopropyl) methacrylamide hydrochloride - Google Patents [patents.google.com]
- 4. CN103204784A - Synthesis method for N-(3-aminopropyl) methacrylamide hydrochloride - Google Patents [patents.google.com]
Molecular structure and weight of (3-Aminopropyl)(sulfamoyl)amine HCl
Executive Summary
(3-Aminopropyl)(sulfamoyl)amine hydrochloride is a highly versatile, bifunctional building block increasingly utilized in modern medicinal chemistry. Featuring a flexible aliphatic linker terminating in a primary amine and a highly polar sulfamide moiety, this compound serves as a critical intermediate for synthesizing novel therapeutics. This whitepaper details its physicochemical properties, structural advantages, and provides field-validated experimental protocols for its seamless incorporation into drug discovery pipelines.
Structural and Physicochemical Profiling
Understanding the exact physical parameters of a building block is paramount for calculating reaction stoichiometry and predicting the pharmacokinetic behavior of downstream lead compounds. Because this compound is supplied as a hydrochloride salt, researchers must account for the mass of the counterion during synthetic planning.
Table 1: Physicochemical Properties of (3-Aminopropyl)(sulfamoyl)amine HCl
| Property | Value | Causality / Significance |
| Chemical Name | (3-Aminopropyl)(sulfamoyl)amine hydrochloride | Standard IUPAC nomenclature for regulatory documentation. |
| CAS Number | 1225190-03-3 | Unique identifier for procurement and inventory tracking[1]. |
| Molecular Formula | C₃H₁₁N₃O₂S · HCl (or C₃H₁₂ClN₃O₂S) | Determines exact isotopic mass for mass spectrometry[2]. |
| Molecular Weight | 189.66 g/mol (Salt); 153.20 g/mol (Free base) | Crucial for exact stoichiometric calculations in coupling reactions[2]. |
| SMILES (Free Base) | C(CN)CNS(=O)(=O)N | Utilized for in silico computational modeling and docking[3]. |
| Physical State | Solid | Handled easily on the benchtop; hygroscopic potential requires desiccated storage. |
Mechanistic Insights: The Sulfamide Pharmacophore
The structural topology of (3-Aminopropyl)(sulfamoyl)amine provides two distinct reactive and functional domains, making it an indispensable asset for structure-activity relationship (SAR) exploration:
-
The Primary Amine (-NH₂): Acts as a highly reactive nucleophile. The 3-carbon (propyl) chain provides optimal spatial flexibility, preventing steric hindrance during coupling reactions while maintaining a compact molecular footprint.
-
The Sulfamide Group (-NH-SO₂-NH₂): This moiety is a classical bioisostere for urea. In biological systems, sulfamides offer superior metabolic stability compared to ureas and act as excellent hydrogen bond donors and acceptors. This group is particularly privileged in designing inhibitors for zinc-metalloenzymes (such as Carbonic Anhydrase) due to the sulfonamide-like geometry coordinating directly with the active site zinc ion.
Fig 1: Functional domains of (3-Aminopropyl)(sulfamoyl)amine dictating its synthetic utility.
Experimental Workflows: Selective Amide Coupling Protocol
As a Senior Application Scientist, I emphasize that successful incorporation of this hydrochloride salt requires careful management of the reaction microenvironment—specifically, the pH. Because the primary amine is protonated (as an HCl salt), it is non-nucleophilic. An organic base must be introduced to generate the free base in situ before adding the electrophile.
Protocol: Coupling with an Activated Carboxylic Acid (e.g., Acid Chloride) Objective: To selectively functionalize the primary amine while leaving the less nucleophilic sulfamide intact.
Step-by-Step Methodology:
-
Preparation & Free Base Generation:
-
Suspend 1.0 equivalent (eq) of (3-Aminopropyl)(sulfamoyl)amine HCl (189.66 mg, 1.0 mmol) in anhydrous Dichloromethane (DCM, 5.0 mL) under an inert nitrogen atmosphere.
-
Causality: Anhydrous conditions prevent the competitive hydrolysis of the highly reactive incoming acid chloride.
-
Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) dropwise.
-
Causality: 1.0 eq of DIPEA neutralizes the HCl salt, liberating the nucleophilic free amine. The remaining 1.5 eq acts as an acid scavenger for the HCl generated during the subsequent coupling step. DIPEA is chosen over Triethylamine (TEA) due to its higher steric bulk, which minimizes unwanted side reactions.
-
-
Electrophile Addition:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Causality: Lowering the temperature controls the exothermic nature of the coupling and maximizes regioselectivity for the primary amine over the sulfamide nitrogens.
-
Slowly add 1.0 eq of the target acid chloride dissolved in 2.0 mL DCM.
-
-
Reaction Progression:
-
Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4–6 hours.
-
Monitor via TLC (Ninhydrin stain) or LC-MS to confirm the disappearance of the starting material mass (m/z ~154 [M+H]⁺)[3].
-
-
Quench and Workup:
-
Quench the reaction with saturated aqueous NaHCO₃ (10 mL).
-
Extract the aqueous layer with Ethyl Acetate (EtOAc, 3 x 10 mL).
-
Causality: EtOAc is preferred over DCM here to better solubilize the highly polar sulfamide-containing product.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue via flash column chromatography (Silica gel, utilizing a gradient of DCM to Methanol, 95:5 to 90:10) due to the high polarity of the sulfamide group.
-
Fig 2: Step-by-step experimental workflow for selective amide coupling.
Analytical Validation System
A self-validating system requires orthogonal analytical techniques to confirm both structural integrity and purity before proceeding to biological assays.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Electrospray ionization (ESI) in positive mode should yield an [M+H]⁺ peak. For the unreacted building block, the expected m/z is ~154.06[3].
-
¹H-NMR (Proton Nuclear Magnetic Resonance): Run in DMSO-d₆ due to the polarity of the sulfamide. Key diagnostic peaks include the broad singlets of the sulfamide protons (-SO₂NH₂) typically appearing between 6.5 - 7.5 ppm, and the aliphatic multiplets of the propyl chain between 1.5 - 2.8 ppm.
Conclusion
The precise molecular weight (189.66 g/mol ) and the dual-functional nature of (3-Aminopropyl)(sulfamoyl)amine hydrochloride make it an indispensable asset in modern drug design. By strictly adhering to stoichiometric precision and understanding the underlying causality of the reaction conditions—particularly the necessity of base-mediated in situ free-basing—researchers can seamlessly integrate this sulfamide bioisostere into complex pharmaceutical architectures.
References
-
PubChemLite. "1225190-03-3 (C3H11N3O2S) Structural Information". University of Luxembourg / PubChem. [Link]
Sources
Thermodynamic Stability of Sulfamoyl Amine Hydrochloride Salts
A Technical Guide for Pharmaceutical Development
Executive Summary
The selection of a hydrochloride (HCl) salt for a sulfamoyl amine (amino-sulfonamide) drug candidate is a standard strategy to enhance solubility and bioavailability. However, this choice introduces a complex thermodynamic tension. While HCl salts improve dissolution kinetics, they frequently suffer from two distinct instability mechanisms: physical disproportionation driven by
This guide moves beyond basic salt screening. It provides the mechanistic grounding and experimental protocols required to determine whether a sulfamoyl amine HCl salt is thermodynamically viable or a liability in disguise.
Structural Dynamics & The "Basicity Requirement"
To discuss "sulfamoyl amine hydrochloride salts," we must first clarify the structural prerequisite. A simple sulfonamide (
Therefore, this guide addresses Amino-Sulfonamides : molecules containing a basic amine center (proton acceptor) alongside a sulfamoyl moiety.
-
The Salt Site: The basic amine (
). -
The Liability Site: The sulfamoyl group (
), susceptible to acid-catalyzed hydrolysis.
The Rule of 3
For a thermodynamically stable salt, the difference between the
Thermodynamic Stability: The Paradigm
The most common failure mode for these salts is disproportionation —the conversion of the salt back to its free base form. This is governed by
Mechanism of Disproportionation
If the pH of the microenvironment (e.g., surface moisture film or diffusion layer) exceeds
The Equation:
- : Dissociation constant of the protonated amine.
- : Intrinsic solubility of the free base.[2]
- : Solubility product of the salt.[2][3]
Diagram 1: The Disproportionation Danger Zone
This diagram illustrates the relationship between pH, solubility, and the phase transition point (
Caption: The stability of the salt is binary around
Chemical Stability: The Hydrolysis Paradox
While HCl stabilizes the amine via protonation, it destabilizes the sulfamoyl group. The sulfamoyl bond (
The Reaction:
Why HCl Salts are Vulnerable
-
Hygroscopicity: HCl salts are prone to moisture uptake.[4]
-
Acidity Concentration: Absorbed water dissolves the surface HCl, creating a "puddle" of concentrated hydrochloric acid (pH < 1) on the crystal surface.
-
Autocatalysis: The hydrolysis generates sulfonic acid, which is also a strong acid, potentially propagating the reaction in a solid-state chain reaction.
Experimental Protocols
To validate the stability of a sulfamoyl amine HCl salt, you must move beyond standard HPLC purity checks. The following protocols are designed to detect thermodynamic weaknesses.
Protocol A: Determination of (The Slurry Method)
Purpose: To empirically determine the pH threshold for disproportionation.[1]
Materials:
-
API Free Base and API HCl Salt.[3]
-
0.1 N HCl and 0.1 N NaOH.
-
Calibrated pH meter.
Workflow:
-
Supersaturation: Prepare a saturated solution of the HCl salt in distilled water. Ensure excess solid is present.
-
Base Addition: Add excess Free Base solid to the same vial. You now have a slurry containing both solid phases.
-
Equilibration: Stir the slurry at 25°C for 24–48 hours.
-
Measurement: Measure the pH of the supernatant.
-
Result: The pH will drift and stabilize at a specific value. This value is the
.
-
-
Interpretation:
-
If
: High risk. The salt is so acidic that even mild excipients will cause disproportionation. -
If
: Robust stability.
-
Protocol B: Solid-State Stress Testing (The "Open-Dish" Challenge)
Purpose: To assess chemical hydrolysis and physical hygroscopicity simultaneously.
Table 1: Stress Conditions & Analytical Targets
| Condition | Duration | Target Mechanism | Analytical Method |
| 40°C / 75% RH (Open) | 1-4 Weeks | Hygroscopicity & Disproportionation | DVS (Mass Change) + XRPD |
| 60°C / Ambient (Sealed) | 2 Weeks | Chemical Hydrolysis (Acid-catalyzed) | HPLC (Sulfonic Acid detection) |
| Light (1.2M Lux) | 1 Cycle | Photolytic Cleavage | HPLC |
Diagram 2: The Stability Validation Workflow
Caption: A go/no-go decision tree for salt selection based on thermodynamic and chemical stability data.
Data Synthesis & Interpretation
When analyzing your data, look for the "HCl Signature."
-
XRPD Shift: If your diffractogram shows new peaks matching the free base reference standard after humidity exposure, the salt has disproportionated. This confirms the local pH exceeded
. -
HPLC "Fronting": Hydrolysis products (sulfonic acids) are highly polar. In reverse-phase HPLC, they will elute very early (near the void volume). Ensure your method has a gradient starting at low organic % to capture these degradants.
Mitigation Strategies
If the HCl salt is unstable but necessary for bioavailability:
-
Microenvironmental pH Modulation: Add an acidifier (e.g., Citric Acid) to the formulation to keep the local pH <
. -
Desiccants: Strict moisture control to prevent the formation of the aqueous film required for both disproportionation and hydrolysis.
References
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Link
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link
-
Białk-Bielińska, A., et al. (2012).[5] Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials. Link
-
Pudipeddi, M., & Serajuddin, A. T. M. (2005). Trends in Solubility of Polymorphs. Journal of Pharmaceutical Sciences. Link
-
Guerrieri, P., & Taylor, L. S. (2009). Role of salt–excipient interactions on disproportionation. Pharmaceutical Research. Link
Sources
Technical Guide: (3-Aminopropyl)(sulfamoyl)amine in Supramolecular Design & Drug Discovery
The following technical guide details the structural utility, supramolecular mechanics, and medicinal applications of (3-Aminopropyl)(sulfamoyl)amine (CAS 1225190-03-3).
Executive Summary
(3-Aminopropyl)(sulfamoyl)amine is a bifunctional supramolecular building block characterized by a primary sulfamide motif (
-
Medicinal Chemistry: As a zinc-binding pharmacophore (ZBG) precursor for Carbonic Anhydrase (CA) inhibitors , utilizing the "Tail Approach" to achieve isoform selectivity (e.g., targeting tumor-associated hCA IX).
-
Supramolecular Chemistry: As a self-assembling monomer capable of forming robust hydrogen-bonded networks (dimers, catemers) analogous to, but distinct from, urea-based architectures.
This guide provides the structural logic, synthesis protocols, and application workflows for researchers utilizing this ligand.
Chemical Identity & Structural Logic
| Property | Specification |
| Systematic Name | |
| CAS Number | 1225190-03-3 (often as HCl salt) |
| Formula | |
| Molecular Weight | 153.20 g/mol (free base) |
| Functional Motifs | Head: Sulfamide (H-bond donor/acceptor, Metal chelator)Tail: Primary Amine (Covalent attachment point)Linker: Propyl chain (C3) |
The Bioisosteric Advantage
The sulfamide group (
-
Acidity: Sulfamides are more acidic (
) than ureas, enhancing their ability to act as hydrogen bond donors and improving interactions with metal centers (e.g., ). -
Geometry: The tetrahedral geometry around the sulfur atom disrupts the planar stacking common in ureas, leading to unique "twisted" supramolecular architectures (zig-zag tapes vs. planar tapes).
Medicinal Application: Carbonic Anhydrase Inhibition
The primary utility of (3-aminopropyl)(sulfamoyl)amine is in the design of Sulfamide-based Carbonic Anhydrase Inhibitors (CAIs) . While classical CAIs (like acetazolamide) are sulfonamides (
The "Tail Approach" Mechanism
The molecule acts as a scaffold for the "Tail Approach," a strategy to design inhibitors that select for specific isozymes (e.g., hCA IX over hCA II).
-
Zinc Binding (Head): The terminal
moiety binds the catalytic ion in the enzyme active site, displacing the water molecule/hydroxide ion required for catalysis. -
Active Site Spanning (Linker): The propyl chain spans the hydrophobic pocket of the enzyme.
-
Rim Interaction (Tail): The free amine (
) allows researchers to attach bulky, lipophilic, or charged groups (the "tail") that interact with the variable amino acid residues at the rim of the active site, conferring selectivity.
Visualization of the "Tail Approach"
The following diagram illustrates how (3-aminopropyl)(sulfamoyl)amine bridges the catalytic center and the selective rim.
Caption: Mechanistic role of the scaffold in the "Tail Approach." The sulfamide anchors to the Zinc, while the amine facilitates attachment of selective tails targeting the enzyme rim.[1]
Experimental Protocols
Synthesis of N-(3-Aminopropyl)sulfamide
Direct sulfamoylation of 1,3-diaminopropane often yields mixtures. A mono-protection strategy is required for high purity.
Reagents:
-
1,3-Diaminopropane
-
Di-tert-butyl dicarbonate (
) -
Sulfamide (
)[2] -
Trifluoroacetic acid (TFA) or HCl in Dioxane
Protocol:
-
Mono-protection:
-
Dissolve 1,3-diaminopropane (10 equiv.) in
at 0°C. -
Add
(1 equiv.) in dropwise over 2 hours. (Excess diamine prevents di-protection). -
Wash with water to remove excess diamine. Extract organic layer. Yields
-Boc-1,3-diaminopropane.
-
-
Sulfamoylation (Trans-sulfamoylation):
-
Combine
-Boc-1,3-diaminopropane (1 equiv.) and Sulfamide (2 equiv.) in anhydrous dioxane. -
Reflux at 100°C for 4–6 hours. Ammonia (
) is evolved. -
Concentrate in vacuo. Purify via flash chromatography (EtOAc/Hexane) to isolate
-Boc- -sulfamoyl-1,3-propanediamine.
-
-
Deprotection:
-
Dissolve intermediate in
. Add TFA (20% v/v) or 4M HCl/Dioxane. -
Stir at RT for 1 hour.
-
Evaporate solvent. The product is obtained as the trifluoroacetate or hydrochloride salt.[3]
-
CA Inhibition Assay (Stopped-Flow Kinetics)
To validate the biological activity of derivatives synthesized using this linker.
Method:
-
Buffer: 20 mM Hepes (pH 7.5), 20 mM
. -
Indicator: 0.2 mM Phenol Red.
-
Substrate:
-saturated water. -
Procedure:
-
Incubate CA enzyme (e.g., hCA II, 10–20 nM) with the inhibitor (0.1 nM – 10 µM) for 15 min at 25°C.
-
Mix enzyme-inhibitor solution with
solution in a stopped-flow spectrophotometer. -
Monitor absorbance drop at 557 nm (acidification of medium).
-
-
Analysis: Calculate
using the Cheng-Prusoff equation.
Supramolecular Mechanics
In non-biological contexts, this molecule acts as a tecton (supramolecular building block).
Hydrogen Bonding Motifs
Sulfamides form homodimers via an
-
Donor: The
protons of the sulfamide.[2] -
Acceptor: The
oxygens.
Unlike ureas, which often form infinite 1D tapes, sulfamide derivatives frequently form cyclic dimers or helical chains due to the steric demand of the sulfonyl group. The propyl amine tail adds a second recognition site, allowing for the formation of:
-
Supramolecular Polymers: By reacting the amine with dicarboxylic acids or di-isocyanates.
-
pH-Responsive Gels: The basic amine and acidic sulfamide create a zwitterionic potential that responds to pH changes, altering assembly structure.
Synthesis Workflow Diagram
Caption: Step-wise synthetic pathway from 1,3-diaminopropane to the target sulfamide linker.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Winum, J. Y., et al. (2006). Sulfamates and sulfamides: Two novel classes of Carbonic Anhydrase Inhibitors. Medicinal Research Reviews. Link
-
Goud, N. R., et al. (2011).[4] Supramolecular synthon hierarchy in sulfonamide cocrystals. Crystal Growth & Design. Link
-
Reiss, R., et al. (2022). Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link[1]
-
Blasco, S., et al. (2010). Anion Recognition by Sulfamide-Based Receptors. Accounts of Chemical Research. Link
Sources
- 1. flore.unifi.it [flore.unifi.it]
- 2. Novel Sulfamide-Containing Compounds as Selective Carbonic Anhydrase I Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase inhibitors: synthesis of water-soluble, topically effective intraocular pressure lowering aromatic/heterocyclic sulfonamides containing 8-quinoline-sulfonyl moieties: is the tail more important than the ring? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Supramolecular synthon hierarchy in sulfonamide cocrystals with syn-amides and N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
Bioisosteric Potential of Sulfamide Linkers in Drug Discovery: A Technical Guide
The sulfamide functionality (
Mechanistic Rationale: The Physics of Sulfamide Bioisosterism
The decision to substitute a traditional linker with a sulfamide is driven by three distinct physicochemical alterations:
-
Tetrahedral Vectorial Projection: Unlike planar amides or ureas, the sulfamide group adopts a tetrahedral geometry around the central sulfur atom. This fundamental structural shift alters the spatial projection (exit vectors) of attached substituents. For example, in KSR-bound MEK complexes, amide-linker analogs typically project outward toward the solvent, whereas sulfamide-linker analogs orient inward, engendering distinct interfacial binding contacts and unique allosteric modulation[2].
-
Electrostatic and Hydrogen-Bonding Capacity: Sulfamides are capable of forming multiple electrostatic interactions, acting simultaneously as dual hydrogen-bond donors and strong acceptors[1].
-
pKa Modulation: Sulfamides provide tunable acidity. When incorporated into an acyl-sulfamide backbone, the
of the backbone NH is increased by 2–3 units compared to acyl-sulfamates, which can dramatically alter electrostatic interactions with polar active-site residues[3].
Logical flow of sulfamide bioisosteric replacement and its physicochemical impacts.
Strategic Applications in Target-Directed Drug Design
Acyl-Sulfamides as Carboxylic Acid and Acyl-Phosphate Mimics
Acyl-phosphates are ubiquitous intermediates in enzymology but are notoriously unstable in vivo. Replacing an acyl-phosphate linker with an acyl-sulfamide backbone yields non-hydrolyzable nucleotidomimetics[3]. The acyl-sulfamide backbone not only resists enzymatic cleavage but also optimizes electrostatic interactions with polar side chains in the active site (e.g., in hHint1 inhibitors)[3]. Furthermore, N-acyl sulfonamides and sulfamides are premier bioisosteres for carboxylic acids, offering tunable acidity that can be precisely matched to the local dielectric environment of the target protein[4].
Sulfamides as Urea and Amide Replacements
In the development of Arginase 1 inhibitors, sulfamide moieties were strategically introduced to replace ABH/urea motifs. This modification generated critical hydrogen-bond interactions with active-site aspartic acid residues (Asp181 and Asp183), maintaining low clearance and improving the overall pharmacokinetic profile[5]. Similarly, replacing an amide with a sulfamide linker in N-cyano-sulfoximineurea derivatives led to highly potent NLRP3 inflammasome inhibitors, drastically enhancing in vivo efficacy and inhibiting NLRP3-dependent IL-1β secretion[6].
Quantitative Impact of Sulfamide Incorporation
The table below summarizes the measurable impact of sulfamide bioisosterism across various validated drug targets.
| Target / Context | Parent Motif | Bioisosteric Replacement | Impact on Potency ( | Impact on Physicochemical Properties | Ref |
| hHint1 (Nucleotidomimetics) | Acyl-phosphate | Acyl-sulfamide | Maintained (low nM) | Increased metabolic stability; | [3] |
| NLRP3 Inflammasome | Amide linker | Sulfamide linker | Improved (7 nM) | Enhanced oral bioavailability and cellular permeability | [6] |
| KSR-bound MEK | Amide linker | Sulfamide linker | Distinct inhibition profile | Altered interfacial binding contacts (inward orientation) | [2] |
| Arginase 1 | ABH / Urea | Sulfamide | Improved (low | Generated critical H-bond interactions with Asp residues | [5] |
Self-Validating Experimental Workflows
To harness the potential of sulfamides, researchers must employ rigorous, self-validating protocols for both synthesis and biological evaluation. The synthesis of primary sulfonamides and sulfamides has been modernized by reagents like N-Sulfinyl-O-(tert-butyl)hydroxylamine (
Iterative workflow for the synthesis and validation of sulfamide-based drug candidates.
Chemical Synthesis Protocol: N-Acyl Sulfamide Generation
This protocol details the synthesis of an acyl-sulfamide backbone, utilizing specific reagents to prevent off-target reactions.
-
Step 1: Primary Sulfamoylation. React the primary amine precursor with
-BuONSO (or a standard sulfamoyl chloride if sterically permitted) in the presence of a mild base (e.g., triethylamine) at 0°C.-
Causality:
-BuONSO acts as a stable, highly efficient sulfinylamine reagent that directly yields the primary sulfamide without the generation of highly reactive, degradation-prone intermediates[7].
-
-
Step 2: N-Acylation. Couple the resulting primary sulfamide with an N-hydroxysuccinimide (NHS) ester of the desired carboxylic acid in the presence of DBU.
-
Causality: DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) is strictly required as a non-nucleophilic base. It selectively deprotonates the weakly acidic sulfamide nitrogen to drive the coupling without competing with the nucleophile for the electrophilic acylating agent, thereby preventing off-target acylation and maximizing yield[3].
-
-
Step 3: Deprotection & Purification. Remove any acid-labile protecting groups (e.g., using 80% aqueous TFA for 1 hour) and purify via reverse-phase HPLC[3].
Orthogonal Validation of Target Engagement
To ensure the sulfamide bioisostere functions via the intended mechanism (e.g., specific hydrogen bonding), the in vitro assay must be self-validating.
-
Step 1: Primary Fluorescence Assay. Measure the dose-dependent decrease in enzyme activity using a fluorogenic substrate at a fixed saturating concentration[3].
-
Step 2: Internal Control (Mutant Validation). Run the identical assay against a mutant enzyme where the target hydrogen-bond accepting residue (e.g., Asp181 in Arginase 1) is mutated to Alanine[5].
-
Causality: If the sulfamide is genuinely engaging the target residue via its enhanced H-bond donor capacity, the
will drastically shift (weaken) in the mutant assay. If the remains unchanged, the compound is likely acting via non-specific hydrophobic collapse or as a Pan-Assay Interference Compound (PAINS), invalidating the bioisosteric design hypothesis.
-
References
1.[1] The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008). nih.gov. 2.[5] Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors. nih.gov. 3.[4] Recent advances in the synthesis of N-acyl sulfonamides. rsc.org. 4.[3] Design, Synthesis, and Characterization of Sulfamide and Sulfamate Nucleotidomimetic Inhibitors of hHint1. nih.gov. 5.[6] Discovery of N-Cyano-Sulfoximineurea Derivatives as Potent and Orally Bioavailable NLRP3 Inflammasome Inhibitors. researchgate.net. 6.[2] WO2021142345A1 - Small molecule modulators ksr-bound mek. google.com. 7.[7] Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. acs.org.
Sources
- 1. The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2021142345A1 - Small molecule modulators ksr-bound mek - Google Patents [patents.google.com]
- 3. Design, Synthesis, and Characterization of Sulfamide and Sulfamate Nucleotidomimetic Inhibitors of hHint1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of N -acyl sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05157F [pubs.rsc.org]
- 5. Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Solvent Selection for Reactions Involving Sulfamoyl Amine Salts
This Application Note is designed to guide researchers through the nuanced solvent selection process for reactions involving sulfamoyl amine salts (e.g.,
Part 1: Core Directive & Strategic Framework
The Physicochemical Paradox
Sulfamoyl amine salts are defined by a conflict between polarity and reactivity .
-
The Salt Nature: Being ionic or zwitterionic, they require high dielectric constant (
) solvents (e.g., DMSO, DMF, MeCN) for solubility. -
The Reactivity Profile: These salts are often potent electrophiles (sulfamoylating agents). Nucleophilic solvents (water, alcohols) or highly Lewis-basic solvents (DMSO) can lead to premature hydrolysis or competitive inhibition.
The Golden Rule: Select a solvent that solubilizes the transition state but does not solvolyze the reagent.
Solvent Classes & Suitability Matrix
| Solvent Class | Examples | Suitability | Mechanistic Impact |
| Polar Aprotic (Nitrile) | Acetonitrile (MeCN) | Ideal | High |
| Chlorinated | DCM, Chloroform | Good | Moderate solubility for "inner salts" (e.g., Burgess reagent); excellent for product isolation; non-coordinating. |
| Ethereal | THF, 2-MeTHF, MTBE | Variable | Good for generating salts (precipitation drives equilibrium); poor for reacting salts (low solubility). |
| Polar Aprotic (Amide/Sulfoxide) | DMF, DMSO, NMP | Caution | Excellent solubility but high risk of side reactions (Vilsmeier-type) or difficulty in workup. |
| Protic | Water, MeOH, EtOH | Avoid | Rapid hydrolysis of reactive sulfamoyl cations; only useful for stable sulfamate salts ( |
Part 2: Scientific Integrity & Logic (Mechanistic Grounding)
The "Dissolution-Activation" Trade-off
In substitution reactions at the sulfur center (e.g., sulfamoylation of amines), the reaction rate often follows an
-
Scenario A: Homogeneous Catalysis (Solution Phase)
-
Goal: Keep the sulfamoyl salt in solution to maximize collision frequency.
-
Solvent:Acetonitrile (MeCN) . It provides sufficient polarity to dissociate ion pairs (
) into reactive free ions without deactivating the electrophilic sulfur.
-
-
Scenario B: Heterogeneous Activation (Precipitation)
-
Goal: Drive the formation of the salt from precursors (e.g., Sulfamoyl chloride + Amine).
-
Solvent:THF or Ether . The salt is insoluble and precipitates, driving the equilibrium forward (Le Chatelier’s principle). The solid salt is then isolated or resuspended in a different solvent for the next step.
-
Visualizing the Decision Pathway
Caption: Decision tree for solvent selection based on salt stability and desired reaction phase.
Part 3: Experimental Protocols
Protocol 1: Generation and Isolation of Sulfamoyl Ammonium Salts
Use case: Creating a reactive intermediate (e.g., for sulfamoylation of hindered amines) where the salt must be isolated to remove excess reagents.
Reagents:
-
Secondary Amine (1.0 equiv)[1]
-
Sulfuryl Chloride (
) (1.0 equiv)ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Tertiary Amine (TEA or DABCO) (2.0 equiv)
-
Solvent: Anhydrous Hexane or Diethyl Ether (Precipitation solvent).
Step-by-Step:
-
Setup: Flame-dry a 3-neck flask under
atmosphere. -
Dissolution: Dissolve the secondary amine and tertiary amine in anhydrous Hexane (0.5 M concentration).
-
Note: Non-polar solvent is chosen here to ensure the resulting salt is insoluble.
-
-
Addition: Cool to -78°C. Add
dropwise.-
Observation: A thick white precipitate (the sulfamoyl ammonium salt + amine HCl salt) will form immediately.
-
-
Isolation: Warm to 0°C. Filter the solids rapidly under
(Schlenk filtration recommended due to hygroscopicity). -
Purification: Wash the cake with cold dry ether.
-
Usage: The solid salt can now be redissolved in MeCN or DCM for the subsequent coupling reaction without interference from the initial HCl byproduct.
Protocol 2: One-Pot Sulfamide Synthesis via In-Situ Salt
Use case: Direct coupling where isolation is unnecessary. Prioritizes solubility.
Reagents:
-
Sulfamoyl Chloride (1.0 equiv)
-
Primary/Secondary Amine (Nucleophile) (1.1 equiv)
-
Base: Pyridine (excess) or TEA (2.0 equiv)
-
Solvent: Acetonitrile (MeCN) or DCM .
Step-by-Step:
-
Solvent Choice:
-
Use DCM if the final sulfamide is expected to be lipophilic (easier aqueous workup).
-
Use MeCN if the amine nucleophile is polar or exists as a salt itself (e.g., amino acid ester HCl salts).
-
-
Reaction: Dissolve the amine in the solvent (0.2 M). Add Base.[1][2]
-
Addition: Add Sulfamoyl Chloride solution slowly at 0°C.
-
Monitoring: Monitor by TLC.
-
Mechanistic Insight: In MeCN, the reaction proceeds via a solvated
intermediate (if Pyridine is used), which is a "sulfamoyl ammonium salt" in situ. MeCN stabilizes this cationic intermediate, accelerating the reaction compared to THF [1, 3].
-
-
Workup: Dilute with EtOAc, wash with 0.5M HCl (to remove pyridine/TEA salts), then Brine.
Protocol 3: Burgess Reagent (Inner Salt) Dehydration
Use case: Dehydration of alcohols using a zwitterionic sulfamoyl salt.
Reagents:
-
Burgess Reagent (Methyl N-(triethylammoniumsulfonyl)carbamate)[3]
-
Solvent: DCM (Standard) or Toluene (High Temp).
Step-by-Step:
-
Selection:
-
DCM: Standard for kinetic control at reflux (40°C).
-
Toluene/Benzene: Required if the substrate is sterically hindered and requires higher thermal activation (80°C+) [4].
-
-
Procedure: Dissolve alcohol in anhydrous DCM (0.1 M). Add Burgess reagent (2.0 equiv) in one portion.
-
Reflux: Heat to reflux.
-
Critical: The Burgess reagent is soluble in DCM. If using Hexanes, it would not dissolve, and the reaction would fail.
-
-
Purification: Flash chromatography directly (reaction byproducts are water-soluble or polar).
Part 4: Troubleshooting & Optimization
| Observation | Diagnosis | Solvent Correction |
| Precipitate forms immediately, reaction stalls. | The active salt has precipitated and is no longer accessible to the nucleophile. | Switch to MeCN or DMF (if product stable) to solubilize the salt. |
| Low yield, hydrolysis products detected. | Solvent contains water or is nucleophilic (e.g., MeOH). | Ensure anhydrous conditions.[1] Switch from THF (hygroscopic) to DCM . |
| Oily/Gum formation. | "Oiling out" of the salt phase. | Add a co-solvent.[5][6] DCM/MeCN (1:1) often prevents oiling while maintaining solubility. |
| Reaction too slow. | Poor ionization of the leaving group. | Increase dielectric constant. Switch from DCM ( |
Mechanistic Diagram: Solvent Effect on Transition State
Caption: Polar solvents like MeCN lower the activation energy by stabilizing the dipolar transition state.
References
- Winum, J. Y., et al. (2006). Sulfamates and their therapeutic potential. Medicinal Research Reviews.
-
Beilstein-Institut. (2017). A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Khapli, S., et al. (2001).[3][7] Burgess reagent in organic synthesis. Journal of the Indian Institute of Science.[3] Retrieved from [Link][8]
-
Organic Chemistry Portal. (2024). Synthesis of Sulfonamides and Sulfamides. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues [beilstein-journals.org]
- 3. Burgess reagent - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
- 7. Burgess_reagent [chemeurope.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Note: Advanced Catalytic Strategies for the Selective Functionalization of (3-Aminopropyl)(sulfamoyl)amine
Executive Summary
(3-Aminopropyl)(sulfamoyl)amine (CAS: 1225190-03-3)[1] is a highly versatile, bifunctional building block that features both a primary aliphatic amine and a primary sulfamide (
This technical guide outlines state-of-the-art catalytic methodologies designed to selectively functionalize the sulfamide group—transforming it into complex sulfones or
Chemical Profiling & Mechanistic Rationale
Understanding the inherent electronic and steric properties of (3-Aminopropyl)(sulfamoyl)amine is critical for designing self-validating experimental protocols.
-
The Aliphatic Amine Node : Highly nucleophilic and prone to rapid transition-metal catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) or competitive oxidation. To ensure absolute chemoselectivity during sulfamide functionalization, this primary amine must be transiently protected (typically via standard Boc-anhydride protocols).
-
The Primary Sulfamide Node : Traditionally viewed as a terminal, unreactive functional group. It exhibits lower nucleophilicity due to the electron-withdrawing sulfonyl bridge but features acidic protons (
).
Causality in Experimental Design : To functionalize the sulfamide selectively, we exploit catalytic activation modes that specifically target the
-
Pathway A (NHC Catalysis) : Utilizes the unique ability of primary sulfamides to form transient
-sulfonylimines. An N-heterocyclic carbene (NHC) selectively attacks this imine, driving a reductive deamination to yield a versatile sulfinate salt ().ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Pathway B (Photoredox/Phosphine Dual Catalysis) : Exploits the specific addition of the sulfamide to a photochemically generated phosphine radical cation. The subsequent
-scission of the P–N bond generates an N-centered sulfamidyl radical for anti-Markovnikov hydroamination ()[2].
Divergent catalytic functionalization pathways for (3-Aminopropyl)(sulfamoyl)amine.
Protocol A: NHC-Catalyzed Reductive Deamination to Sulfinates
Objective : Convert the primary sulfamide into a nucleophilic sulfinate salt for late-stage electrophilic trapping (e.g., methylation to form a sulfone)[3].
Mechanistic Insight
Primary sulfamides can condense with aldehydes to form
Step-by-Step Methodology
Note: Ensure the aliphatic amine of (3-Aminopropyl)(sulfamoyl)amine is Boc-protected prior to this sequence.
-
Imine Formation :
-
In a 20 mL scintillation vial, dissolve the Boc-protected substrate (1.0 mmol) and 4-pyridinecarboxaldehyde (1.1 mmol) in anhydrous Ethanol (5.0 mL).
-
Stir at 80 °C for 2 hours.
-
Self-Validation : Monitor via LC-MS. Look for the complete disappearance of the starting material mass and the appearance of the
peak corresponding to the imine condensation product. -
Concentrate the mixture in vacuo to remove Ethanol and water byproducts.
-
-
NHC Activation & Deamination :
-
Redissolve the crude imine in anhydrous THF (5.0 mL) under an inert
atmosphere. -
Add the triazolium NHC precatalyst (e.g., 2-(pentafluorophenyl)-5H-imidazo[2,1-a]isoindol-4-ium chloride, 10 mol%) followed by DBU (1.5 equivalents).
-
Stir at room temperature for 4 hours. The solution will typically transition to a deep red/brown color, indicating active carbene formation and reaction.
-
-
Electrophilic Trapping :
-
To the same reaction vessel, add the desired electrophile (e.g., Methyl Iodide, 2.0 equivalents).
-
Stir for an additional 2 hours at room temperature.
-
Quench & Purify : Quench with saturated aqueous
, extract with EtOAc (3 x 10 mL), dry over , and purify via silica gel flash chromatography to isolate the functionalized sulfone.
-
Protocol B: Dual Phosphine/Photoredox Catalyzed Hydroamination
Objective : Direct
Mechanistic Insight
Generating radicals directly from the strong N–H bonds of sulfamides is energetically prohibitive. This protocol utilizes a dual-catalytic approach: an Iridium photocatalyst oxidizes a phosphine catalyst (
Step-by-Step Methodology
Step-by-step experimental workflow for the photoredox-catalyzed hydroamination protocol.
-
Reaction Assembly (Glovebox Recommended) :
-
To an oven-dried 8 mL vial equipped with a stir bar, add the Boc-protected (3-Aminopropyl)(sulfamoyl)amine (0.5 mmol),
(1 mol%), and (10 mol%).
-
-
Solvent & Liquid Reagent Addition :
-
Add anhydrous, degassed Dichloromethane or Trifluorotoluene (5.0 mL).
-
Add the unactivated olefin (e.g., cyclohexene, 1.5 equivalents) and methyl thioglycolate (20 mol%) as the HAT catalyst.
-
Critical Causality: Degassing the solvent (via 3 freeze-pump-thaw cycles) is mandatory. Molecular oxygen rapidly quenches the Iridium triplet excited state and intercepts radical intermediates, leading to reaction failure[4].
-
-
Irradiation :
-
Seal the vial with a Teflon-lined cap and remove it from the glovebox.
-
Irradiate the mixture using a 450 nm Blue LED photoreactor for 24 hours. Ensure a cooling fan is utilized to maintain the reaction temperature at ~25 °C, preventing thermal degradation of the phosphine radical cation.
-
-
Workup :
-
Dilute the mixture with EtOAc, wash with brine, and concentrate. Purify the resulting
-alkylated sulfamide via automated flash chromatography.
-
Quantitative Data & Method Comparison
The following table summarizes the operational parameters and expected outcomes for both functionalization strategies, allowing researchers to select the optimal pathway based on their late-stage derivatization goals.
| Parameter | Protocol A: NHC-Catalyzed Deamination | Protocol B: Photoredox Hydroamination |
| Target Bond Formed | C–S (Sulfone / Sulfonate derivatives) | C–N ( |
| Catalytic System | Triazolium NHC pre-catalyst, DBU | |
| Key Intermediate | Sulfinate Anion ( | N-Centered Sulfamidyl Radical |
| Reaction Time | 4–12 hours | 24 hours |
| Typical Yields | 70–85% | 65–90% |
| Chemoselectivity Control | Requires transient amine protection (Boc) | Requires transient amine protection (Boc) |
| Atmosphere | Standard Inert ( | Strictly Anaerobic (Freeze-Pump-Thaw) |
References
1.[3] Fier, P. S., & Maloney, K. M. (2019). NHC-Catalyzed Deamination of Primary Sulfonamides: A Platform for Late-Stage Functionalization. Journal of the American Chemical Society, 141(4), 1441-1445. URL: [Link] 2.[2] Kim, et al. (2021). Phosphine/Photoredox Catalyzed Anti-Markovnikov Hydroamination of Olefins with Primary Sulfonamides via α-Scission from Phosphoranyl Radicals. Journal of the American Chemical Society, 143(44), 18406-18412. URL: [Link] 3.[4] Reiser, O., et al. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis, 12(10), 6108-6118. URL: [Link] 4.[1] Luminix Health / Sigma-Aldrich. (3-Aminopropyl)(sulfamoyl)amine hydrochloride Product Specification. URL: [Link]
Sources
Procedures for neutralizing hydrochloride salts in sulfamide synthesis
Application Note: Strategies for Neutralizing Amine Hydrochloride Salts in Sulfamide Synthesis
Part 1: Executive Summary & Scientific Context
The Challenge:
Sulfamides (
The Conflict:
Nucleophilic substitution at the sulfur center of a sulfamoyl chloride (
The Solution: Successful synthesis requires a neutralization strategy that liberates the free amine without degrading the moisture-sensitive sulfonyl electrophile. This guide details three field-proven protocols to manage this neutralization: In-Situ Organic Neutralization , Biphasic Schotten-Baumann , and Pre-Isolation Free-Basing .
Part 2: Mechanistic Foundation & Decision Logic
Understanding the stoichiometry is the single most common point of failure.
-
Standard Reaction:
-
Salt Neutralization Reaction:
-
Requirement: 1.0 eq Amine Salt + 2.0+ eq Base .
-
You must provide enough base to (1) strip the HCl from the starting material and (2) scavenge the HCl produced by the substitution. Failure to account for the "hidden" acid in the salt leads to 50% stalled conversion.
Decision Matrix: Selecting the Right Protocol
Figure 1: Decision matrix for selecting the neutralization strategy based on substrate stability.
Part 3: Experimental Protocols
Protocol A: In-Situ Neutralization (The "Standard" Method)
Best for: Hydrolysis-sensitive sulfamoyl chlorides and volatile amines.
Principle: The amine salt is suspended in an organic solvent.[1][2][3] A tertiary amine base is added to liberate the nucleophile in situ. The reaction mixture typically transitions from a suspension to a clear solution (as free amine dissolves) and back to a suspension (as amine-HCl byproduct precipitates).
Reagents:
-
Amine Hydrochloride (
equiv) -
Sulfamoyl Chloride (
equiv) -
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (
equiv) -
Solvent: Anhydrous Dichloromethane (DCM) or THF.[1]
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.
-
Suspension: Add the Amine Hydrochloride (
equiv) and anhydrous DCM ( concentration). Note: The salt will likely not dissolve. -
Neutralization: Cool to
. Add DIPEA ( equiv) dropwise.-
Observation: The suspension should clear significantly as the free amine is liberated and dissolves.
-
-
Reaction: Add the Sulfamoyl Chloride (dissolved in minimal DCM) dropwise over 15 minutes.
-
Monitoring: Allow to warm to Room Temperature (RT). Stir for 2–4 hours. Monitor by TLC or LCMS.
-
Success Marker: Disappearance of the UV-active sulfamoyl chloride peak; appearance of product mass (
).
-
-
Workup: Dilute with DCM. Wash with
HCl (to remove excess DIPEA) followed by sat. . Dry over and concentrate.
Why DIPEA? Unlike TEA, DIPEA is less nucleophilic due to steric hindrance, reducing the risk of the base reacting with the sulfamoyl chloride to form a "sulfene" intermediate or quaternary salt byproducts [1].
Protocol B: Schotten-Baumann Conditions (Biphasic)
Best for: Scale-up, non-sensitive substrates, and avoiding organic base salts.
Principle: The reaction occurs at the interface of an organic solvent (containing the electrophile) and an aqueous phase (containing the inorganic base). The base neutralizes the HCl in the aqueous layer, driving the equilibrium forward.
Reagents:
-
Amine Hydrochloride (
equiv) -
Sulfamoyl Chloride (
equiv)ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Base: Potassium Carbonate (
) or Sodium Carbonate ( ) ( equiv) -
Solvent System: DCM / Water (1:1 ratio) or EtOAc / Water.
Step-by-Step Procedure:
-
Aqueous Phase: Dissolve
( equiv) in water ( vol). Add the Amine Hydrochloride.[4] Stir until dissolved (the high pH instantly liberates the free amine). -
Organic Phase: Dissolve Sulfamoyl Chloride in DCM (
vol). -
Addition: Add the organic phase to the rapidly stirring aqueous phase at RT.
-
Critical: Vigorous stirring is required to maximize the interfacial surface area.
-
-
Completion: Stir for 4–12 hours.
-
Workup: Separate layers. Extract the aqueous layer once with DCM. Combine organics, dry over
, and concentrate.
Self-Validating Check: Measure the pH of the aqueous layer after 1 hour. It must remain
Part 4: Data Presentation & Troubleshooting
Table 1: Comparative Efficiency of Bases in Sulfamide Synthesis
| Base Type | Specific Reagent | Equiv Required (vs Salt) | Solvation | Pros | Cons |
| Organic (Hindered) | DIPEA (Hünig's Base) | 2.5 – 3.0 | Homogeneous | Low side-reactions; high solubility. | Expensive; requires acid wash to remove. |
| Organic (Simple) | Triethylamine (TEA) | 2.5 – 3.0 | Homogeneous | Cheap; standard. | Can act as a nucleophile; TEA-HCl precipitates heavily. |
| Inorganic | 3.0 – 4.0 | Biphasic | Easy workup; eco-friendly. | Requires vigorous stirring; not for hydrolytically unstable chlorides. | |
| Pyridine | Pyridine | Solvent qty | Homogeneous | Acts as solvent & catalyst. | Difficult to remove (high BP); foul odor; can cause sulfonylation of pyridine. |
The Self-Validating System: Troubleshooting Flow
If conversion is low (<50%), follow this diagnostic pathway:
Figure 2: Diagnostic workflow for stalled sulfamide coupling.
Part 5: References
-
BenchChem. (2025).[1][2][5] Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride. Retrieved from 1[2]
-
Reitz, A. B., et al. (2016). Synthesis of Sulfonamides and Sulfamides. In Synthetic Methods in Drug Discovery: Volume 2 (Royal Society of Chemistry). Retrieved from 6
-
ResearchGate. (2014). Discussion: Neutralization of amine hydrochlorides for coupling reactions. Retrieved from 4
-
Winum, J. Y., et al. (2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. Retrieved from 7
Sources
Application Note: Advanced Solid-Phase Peptide Synthesis (SPPS) Strategies Using Sulfamoyl Amine Safety-Catch Linkers
Executive Summary
The synthesis of C-terminal modified peptides—such as peptide thioesters, amides, and hydrazides—is a critical bottleneck in modern drug development and protein engineering. Traditional solid-phase peptide synthesis (SPPS) relies on linkers that directly dictate the C-terminal moiety upon cleavage. The sulfamoyl amine "safety-catch" linker , originally conceptualized by Kenner and later optimized by Ellman and others, circumvents this limitation. By utilizing a 4-sulfamylbutyryl resin, chemists can assemble peptides under standard Fmoc/tBu conditions, activate the linker post-synthesis, and cleave the peptide with diverse nucleophiles to yield customized C-termini.
This application note details the mechanistic causality, quantitative performance data, and self-validating protocols for utilizing sulfamoyl amine resins in the synthesis of peptide thioesters for Native Chemical Ligation (NCL).
Mechanistic Principles: The Causality of the Safety-Catch
The defining feature of a safety-catch linker is its dual-state reactivity: it remains chemically inert during iterative synthesis but can be selectively activated for cleavage[1].
The Inert State: Resonance Stabilization
During standard Fmoc SPPS, the growing peptide is anchored to the resin via an N-acylsulfonamide bond. This bond is exceptionally stable to both the basic conditions of Fmoc deprotection (e.g., 20% piperidine) and the highly acidic conditions of side-chain deprotection (e.g., 95% TFA)[2].
-
Causality: The stability arises from the delocalization of the nitrogen's lone pair electrons into both the adjacent carbonyl group and the strongly electron-withdrawing sulfonyl group. This extensive resonance network reduces the electrophilicity of the carbonyl carbon, rendering it highly resistant to nucleophilic attack[3].
The Active State: Resonance Disruption via Alkylation
Following chain assembly, the linker must be activated. This is achieved by N-alkylation of the sulfonamide nitrogen using reagents like trimethylsilyldiazomethane (TMS-CHN₂) or iodoacetonitrile[4].
-
Causality: Alkylation replaces the acidic proton with a bulky alkyl group (e.g., a methyl or cyanomethyl group). This steric bulk forces the amide bond out of planarity, disrupting the resonance stabilization. Consequently, the carbonyl carbon becomes highly electrophilic, transforming the inert linker into a labile N-alkyl acylsulfonamide that is highly susceptible to nucleophilic acyl substitution[3].
Workflow & Pathway Visualization
The following diagram illustrates the logical progression of the safety-catch methodology, highlighting the transition from a stable anchor to an activated leaving group.
Workflow of Solid-Phase Peptide Synthesis using a Sulfamoyl Amine Safety-Catch Linker.
Quantitative Data & Reagent Selection
The versatility of the activated N-alkyl acylsulfonamide allows for diverse C-terminal modifications depending on the cleavage nucleophile. Furthermore, optimizing the initial loading step is critical, as acylsulfonamides are poor nucleophiles.
Table 1: Nucleophilic Cleavage Strategies and C-Terminal Outcomes
| Cleavage Nucleophile | Reagent Formulation | Resulting C-Terminus | Typical Yield | Primary Application |
| Thiol | Benzyl mercaptan / Thiophenol in DMF | Peptide Thioester | 80–95% | Native Chemical Ligation (NCL)[5] |
| Amine | 0.5 M NH₃ in dioxane / Primary amines | Peptide Amide | 85–95% | Synthesis of diverse alkylamides[3] |
| Hydrazine | 5% Methanolic hydrazine | Peptide Hydrazide | >90% | Precursors for azide-based couplings[3] |
| Hydroxide | 0.5 M NaOH or aq. LiOH / H₂O₂ | Carboxylic Acid | 70–85% | Standard C-terminal acid peptides[3] |
Table 2: Loading Efficiencies and Racemization Rates
Direct esterification to the sulfonamide is sluggish and prone to epimerization. Data from Backes and Ellman demonstrates that temperature control is the primary variable for maintaining chiral integrity[1].
| Amino Acid (C-Terminal) | Activation Reagent | Temperature | Loading Efficiency | Racemization (D-isomer %) |
| Fmoc-Gly-OH | PyBOP / DIPEA | 25°C | >95% | N/A |
| Fmoc-Phe-OH | PyBOP / DIPEA | 25°C | 85% | 8.5% |
| Fmoc-Phe-OH | PyBOP / DIPEA | -20°C | 82% | < 1.0% |
| Fmoc-Ile-OH | PyBOP / DIPEA | -20°C | 80% | < 1.0%[1] |
| Fmoc-Pro-OH | PyBOP / DIPEA | -20°C | 44% | < 1.0%[6] |
Self-Validating Experimental Protocols
The following protocols describe the synthesis of a peptide thioester using a 4-sulfamylbutyryl resin. Every step includes a self-validation checkpoint to ensure system integrity before proceeding.
Protocol 1: Resin Loading (Fmoc-AA-OH onto 4-Sulfamylbutyryl Resin)
-
Rationale & Causality: Because the sulfonamide is a weak nucleophile, highly reactive coupling agents (PyBOP) are required. However, prolonged activation leads to oxazolone formation and subsequent racemization of the C-terminal amino acid. Performing the reaction at -20°C kinetically suppresses oxazolone formation while allowing the esterification to proceed[6].
Step-by-Step Method:
-
Pre-swell 0.1 mmol of 4-sulfamylbutyryl resin in dry dichloromethane (DCM) for 1 hour in a fritted syringe.
-
In a separate vial, dissolve 0.4 mmol (4 eq.) of the first Fmoc-amino acid and 0.4 mmol PyBOP in 3 mL of CHCl₃.
-
Cool the solution to -20°C using a dry ice/ethylene glycol bath.
-
Add 0.8 mmol (8 eq.) of N,N-Diisopropylethylamine (DIPEA) to the cooled solution.
-
Immediately transfer the activated mixture to the resin and agitate gently at -20°C for 8 hours.
-
Wash the resin extensively with DCM and DMF.
-
Self-Validation Checkpoint: Perform an Fmoc-cleavage UV assay. Treat a weighed micro-aliquot of dried resin with 20% piperidine/DMF. Measure the absorbance of the dibenzofulvene-piperidine adduct at 301 nm to quantify loading (target: 0.4–0.6 mmol/g). If loading is <0.3 mmol/g, repeat the coupling.
Protocol 2: Chain Elongation
-
Rationale & Causality: Standard Fmoc/tBu chemistry is used. The sulfonamide anchor is completely orthogonal to piperidine and TFA[2]. Step-by-Step Method:
-
Deprotect the Fmoc group using 20% piperidine in DMF (2 × 5 min).
-
Couple subsequent amino acids using 4 eq. Fmoc-AA-OH, 4 eq. HBTU/HOBt, and 8 eq. DIPEA in DMF for 45 minutes.
-
Critical Step: The final N-terminal amino acid must be incorporated as a Boc-protected amino acid (or be acetylated) to prevent nucleophilic attack by the free N-terminus during the final cleavage step[7].
-
Self-Validation Checkpoint: Perform a Kaiser test (ninhydrin) after each coupling. A colorless/yellow resin indicates >99% coupling efficiency; a blue resin indicates incomplete coupling, requiring a recoupling step.
Protocol 3: Safety-Catch Activation (N-Alkylation)
-
Rationale & Causality: TMS-CHN₂ is preferred over iodoacetonitrile as it produces a cleaner activation profile with fewer alkylation side-products on sensitive amino acid side chains (e.g., Trp, Met)[4].
Step-by-Step Method:
-
Pre-swell the assembled peptide-resin in dry THF in a polypropylene syringe.
-
Add 5 mL of a 1 M solution of TMS-CHN₂ in dry hexane/THF (1:1)[5].
-
Cap the syringe and agitate gently at room temperature for 2 hours.
-
Wash the resin with THF, followed by DCM, and dry under vacuum.
-
Self-Validation Checkpoint: The resin will typically exhibit a slight color change (light yellow). To rigorously validate, cleave a 5 mg aliquot using 0.5 M NaOH for 1 hour, neutralize, and analyze via LC-MS. The presence of the target peptide mass confirms successful activation.
Protocol 4: Thiolytic Cleavage (Generation of Peptide Thioesters)
-
Rationale & Causality: Thiolysis displaces the activated sulfonamide. The use of a highly nucleophilic thiol (e.g., benzyl mercaptan or ethyl mercaptan) ensures rapid cleavage, outcompeting potential hydrolysis from trace water[7].
Step-by-Step Method:
-
Transfer the activated resin to a sealed vial.
-
Add a cleavage cocktail consisting of 50 equivalents of benzyl mercaptan and 0.5 equivalents of sodium thiophenolate in DMF (to a final peptide concentration of ~20 mM).
-
Agitate the mixture vigorously at room temperature for 16 hours.
-
Filter the resin and wash with DCM. Combine the filtrates and evaporate under reduced pressure.
-
Treat the crude protected peptide thioester with a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2 hours to remove side-chain protecting groups[7].
-
Precipitate the final deprotected peptide thioester in cold diethyl ether.
-
Self-Validation Checkpoint: Analyze the crude precipitate via analytical HPLC and MALDI-TOF MS. The mass should correspond to the fully deprotected peptide with a C-terminal benzyl thioester[7].
References
1. 2. 3. 4. 5.
Sources
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. Content Not Available [sigmaaldrich.com]
- 6. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
Troubleshooting & Optimization
Troubleshooting solubility issues of sulfamoyl amines in non-polar solvents
Technical Support Center: Sulfamoyl Amine Solubility Guide
Status: Active
Ticket ID: SOL-SA-001
Summary: Overcoming thermodynamic incompatibility of sulfamoyl amines (
Introduction: The "Like Dissolves Like" Trap
As researchers, we often encounter the "brick dust" problem with sulfamoyl amines. You have synthesized a promising sulfamide scaffold, but it refuses to dissolve in the toluene required for your next alkylation, or it "oils out" of your hexane recrystallization.
The core conflict is thermodynamic. Sulfamoyl amines possess a sulfonyl group (
This guide provides field-proven protocols to bypass these thermodynamic barriers.
Module 1: Diagnostic & Thermodynamics
Q: Why is my sulfamoyl amine insoluble in Toluene/Hexane despite heating?
A: You are fighting Lattice Energy (
The Hansen Solubility Parameter (HSP) Mismatch:
-
Sulfamoyl Amine: High
(Polarity) and High (H-bonding).[1] -
Toluene: Moderate
(Dispersion), Low , Low . -
Result: The "Distance" in Hansen space is too large.
Data Summary: Solubility Drivers
| Solvent | Compatibility with Sulfamoyl Amines | |||
| n-Hexane | 14.9 | 0.0 | 0.0 | Incompatible (Anti-solvent) |
| Toluene | 18.0 | 1.4 | 2.0 | Poor (Requires heat/catalysis) |
| DCM | 18.2 | 6.3 | 6.1 | Moderate (Good for extraction) |
| THF | 16.8 | 5.7 | 8.0 | Good (H-bond acceptor) |
| DMSO | 18.4 | 16.4 | 10.2 | Excellent (Lattice breaker) |
Module 2: Synthesis Troubleshooting (Reaction Media)
Q: I need to alkylate a sulfamide in a non-polar solvent (e.g., Toluene) to avoid side reactions. How do I proceed if it won't dissolve?
A: Do not force dissolution. Use Phase Transfer Catalysis (PTC) .[2][3] Instead of trying to make the solid dissolve, use a catalyst to shuttle the reacting anion into the organic phase.[4] This is the gold standard for alkylating insoluble polar substrates in non-polar media.
Protocol: Solid-Liquid PTC Alkylation
-
System: Toluene (Organic) + Solid KOH/K2CO3 (Base) + Catalyst.
-
Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336 (10 mol%).
Step-by-Step Workflow:
-
Suspend the insoluble sulfamoyl amine in Toluene.
-
Add finely powdered KOH (3-5 equiv).
-
Add TBAB (0.1 equiv).
-
Heat to 50–80°C. Note: The solid base deprotonates the sulfamide at the solid-liquid interface.
-
The Quaternary Ammonium cation (
) pairs with the Sulfamide anion ( ) and drags it into the Toluene layer. -
Add the electrophile (Alkyl Halide). The reaction occurs in the Toluene phase.
Visualization: PTC Mechanism
Caption: Phase Transfer Catalysis allows reaction of insoluble sulfamides in non-polar media by shuttling the active anion via a quaternary ammonium salt.
Module 3: Purification & Recrystallization
Q: My product "oils out" (separates as a liquid) during recrystallization from Hexane/Ethyl Acetate. How do I fix this?
A: "Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is hit before the crystallization boundary. This is common with sulfamides because they hold onto solvent impurities or have melting points depressed by impurities.
Troubleshooting Protocol:
-
The "Cloud Point" Titration:
-
Dissolve crude material in the minimum amount of a "Good" solvent (e.g., Acetone or hot Ethyl Acetate).
-
Add the "Bad" solvent (Hexane) dropwise while boiling until a faint turbidity persists.
-
Crucial Step: Add 1-2 mL of the "Good" solvent back to clear the solution. This prevents oiling out by keeping the system away from the LLPS boundary.
-
Cool slowly to room temperature. Do not use an ice bath immediately.
-
-
Seeding:
-
If an oil forms, re-heat to dissolve.[5]
-
Add a seed crystal of pure product (if available) or scratch the glass at the air-liquid interface to provide nucleation sites.
-
-
Solvent Class Switch:
-
If Hexane/EtOAc fails, switch to Ethanol/Water . Sulfamoyl amines often crystallize better from protic solvents because water acts as a highly polar anti-solvent that forces the hydrophobic backbone to stack.
-
Module 4: Formulation & Solubility Enhancement
Q: I need to dissolve a sulfamoyl amine drug candidate in a lipid-based formulation (non-polar). It precipitates immediately.
A: You must mask the polar dipole.
Strategy 1: Cosolvent "Doping"
Pure lipids (triglycerides) cannot solvate the
-
Benzyl Alcohol: Excellent for sulfamides; couples with the aromatic rings.
-
Transcutol (Diethylene glycol monoethyl ether): Bridges the gap between lipophilic oils and polar solutes.
Strategy 2: Pro-drug Derivatization (Chemical Modification) If the protocol allows, transiently mask the NH group.
-
Acetylation:
. This removes the H-bond donor capability, drastically lowering the melting point and increasing solubility in non-polar media.
Decision Tree: The Solubility Workflow
Caption: Decision logic for selecting the correct troubleshooting path based on experimental intent.
References
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Defines the
parameters explaining sulfamide insolubility). -
Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199. (The foundational text for PTC in non-polar solvents).
-
Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Authoritative source on "oiling out" and crystallization troubleshooting).
-
Perlovich, G. L., et al. (2013). Sulfonamides: Thermochemical and solubility aspects. Journal of Chemical & Engineering Data, 58(1), 26-34. (Specific data on lattice energies and solubility of sulfonamide derivatives).
Sources
Technical Support Center: Minimizing Side Reactions in Sulfamide Bond Formation
Welcome to the technical support center for sulfamide bond formation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize common side reactions encountered during the synthesis of sulfamides (sulfonamides). As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.
Introduction: The Enduring Importance of the Sulfamide Bond
The sulfamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutics, from antibacterial agents to diuretics and anticancer drugs.[1][2][3] Its prevalence is due to its ability to act as a bioisostere for carboxylic acids and its unique hydrogen bonding capabilities.[4] The most common method for its synthesis involves the reaction of a sulfonyl chloride with a primary or secondary amine.[1] While robust, this reaction is often plagued by side reactions that can complicate purification and reduce yields. This guide provides a structured approach to identifying, understanding, and mitigating these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Issues of Yield and Purity
Question 1: My reaction yield is low, and the crude product is a complex mixture. What are the likely culprits?
Low yields and impure products in sulfamide synthesis often stem from a few common issues. The primary suspects are the degradation of the sulfonyl chloride starting material, the formation of a di-sulfonylated byproduct, or suboptimal reaction conditions.[5]
A systematic approach to troubleshooting is essential. First, assess the quality of your starting materials. Sulfonyl chlorides are particularly susceptible to hydrolysis.[5][6] Next, evaluate your reaction conditions, paying close attention to stoichiometry and temperature. Finally, consider the possibility of competing side reactions, which we will discuss in detail below.
Question 2: I'm observing a significant amount of a highly polar byproduct that doesn't correspond to my desired sulfamide. What is it and how can I prevent its formation?
This highly polar byproduct is almost certainly the sulfonic acid, resulting from the hydrolysis of your sulfonyl chloride.[5] Sulfonyl chlorides are moisture-sensitive, and even trace amounts of water in your solvent or on your glassware can lead to this side reaction.[6]
Mechanism of Sulfonyl Chloride Hydrolysis:
Water acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the displacement of the chloride leaving group and the formation of the corresponding sulfonic acid.[6]
Mitigation Strategies:
-
Rigorous Anhydrous Conditions: Ensure all solvents are thoroughly dried, and glassware is oven-dried before use.[6]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, will prevent atmospheric moisture from entering the reaction vessel.[6]
-
Biphasic System: For certain substrates, particularly anilines, an aqueous process can be employed where the sulfonyl chloride is generated in situ and precipitates out of the aqueous phase, protecting it from hydrolysis.[1][5][7]
Category 2: Common Side Products and Their Prevention
Question 3: My mass spectrometry data shows a peak corresponding to the addition of two sulfonyl groups to my primary amine. What is this, and how do I avoid it?
You are observing di-sulfonylation, a common side reaction when using primary amines.[8] The initially formed mono-sulfonamide still possesses an acidic N-H proton. In the presence of a base, this proton can be abstracted to form a sulfonamide anion, which is nucleophilic enough to react with a second molecule of the sulfonyl chloride.[8]
Diagram: Competing Pathways of Mono- and Di-sulfonylation
Caption: Reaction pathways for mono- and di-sulfonylation of primary amines.
Strategies to Minimize Di-sulfonylation:
| Strategy | Rationale | Recommended Action |
| Stoichiometry Control | An excess of sulfonyl chloride drives the reaction towards the di-sulfonylated product.[8] | Use a 1:1 molar ratio of amine to sulfonyl chloride, or a slight excess of the amine (1.1 equivalents).[8] |
| Controlled Addition | Rapid addition of the sulfonyl chloride can create localized high concentrations, favoring the second sulfonylation.[8] | Add the sulfonyl chloride dropwise to the amine solution at a low temperature.[8] |
| Temperature Management | Higher temperatures can increase the rate of the second sulfonylation.[8] | Maintain a low reaction temperature, typically between 0 °C and room temperature.[8] |
| Base Selection | A strong, non-nucleophilic, sterically hindered base is less likely to deprotonate the mono-sulfonamide. | Consider using a weaker base or a sterically hindered base like 2,6-lutidine.[8] |
Question 4: I am reacting an arenesulfonyl chloride with an aromatic amine and observing a significant amount of a diaryl sulfone byproduct. What is causing this?
The formation of diaryl sulfones is a known side reaction in sulfonamide synthesis, particularly under harsh conditions or with certain catalysts. This typically occurs through a Friedel-Crafts-type reaction where the arenesulfonyl chloride reacts with another arene molecule.
Mechanism of Diaryl Sulfone Formation:
While several mechanisms exist depending on the specific reaction conditions, a common pathway involves the Lewis acid-catalyzed generation of a sulfonyl cation, which then undergoes electrophilic aromatic substitution onto another aromatic ring.
Strategies for Minimizing Diaryl Sulfone Formation:
-
Avoid Strong Lewis Acids: If a catalyst is necessary, consider milder alternatives to strong Lewis acids like AlCl3.
-
Temperature Control: This side reaction is often more prevalent at higher temperatures. Maintaining a lower reaction temperature can significantly reduce its occurrence.
-
Alternative Synthetic Routes: If diaryl sulfone formation remains a significant issue, consider alternative methods for synthesizing your target sulfamide, such as those starting from thiols or employing palladium-catalyzed cross-coupling reactions.[1][9][10]
Question 5: When using hydrazine as my nucleophile, I am getting a significant amount of a dimer. How can I favor the formation of the desired sulfonyl hydrazide?
The formation of a symmetrical 1,2-disulfonylhydrazine is a common problem when reacting sulfonyl chlorides with hydrazine. This occurs because both nitrogen atoms of hydrazine are nucleophilic, and the initially formed sulfonyl hydrazide can react with a second molecule of the sulfonyl chloride.
Key to Minimizing Dimer Formation:
The most effective strategy is to use a large excess of hydrazine hydrate and to control the mode of addition.[11] Slowly adding the sulfonyl chloride to a solution of excess hydrazine ensures that the sulfonyl chloride is more likely to encounter a molecule of hydrazine rather than the mono-substituted product.[11]
Category 3: Purification and Workup Challenges
Question 6: My crude sulfamide product is an oil or a sticky solid and is difficult to purify. What are my options?
"Oiling out" or the formation of a non-crystalline solid is a common purification challenge, often due to the presence of impurities that disrupt the crystal lattice.
Troubleshooting Purification:
-
Acid-Base Extraction: Sulfonamides with an acidic N-H proton can be selectively extracted into an aqueous basic solution (e.g., dilute NaOH), leaving non-acidic impurities in the organic layer. The sulfamide is then re-precipitated by acidifying the aqueous layer.[5]
-
Recrystallization: Finding the right solvent system is key. For sulfamides, which have both polar and non-polar regions, a mixed solvent system is often effective.
-
Good starting points: Ethanol/water, isopropanol/water.
-
If your product "oils out": Re-dissolve the oil in more hot solvent and allow it to cool more slowly. You can also try adding a more polar solvent to the mixture.
-
-
Column Chromatography: If recrystallization and acid-base extraction fail, silica gel column chromatography is a reliable method for purifying sulfamides. A gradient elution is often necessary to achieve good separation.[5]
Category 4: Advanced Topics
Question 7: I am working with a molecule that has multiple amine functionalities. How can I selectively form a sulfamide at only one of them?
This requires the use of an orthogonal protection strategy.[12][13][14][15][16] This involves protecting all but the desired amine with protecting groups that are stable to the sulfonylation reaction conditions but can be removed later under different, non-interfering conditions.
Common Orthogonal Protecting Groups for Amines:
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Strong acid (e.g., TFA)[13][16] |
| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Hydrogenolysis (H2, Pd/C)[13] |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., piperidine) |
Diagram: Orthogonal Protection Strategy Workflow
Caption: General workflow for selective sulfonylation using an orthogonal protection strategy.
Detailed Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis with Minimized Di-sulfonylation
This protocol is designed for the mono-sulfonylation of a primary amine, with specific steps to minimize the di-sulfonylated byproduct.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Ar), add the primary amine (1.0 eq.) and anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.1-0.5 M.
-
Addition of Base: Add a suitable base, such as pyridine (2.0 eq.) or triethylamine (1.5 eq.).[8] Cool the solution to 0 °C using an ice bath.
-
Controlled Addition of Sulfonyl Chloride: In a separate flask, dissolve the sulfonyl chloride (1.0-1.05 eq.) in a minimal amount of the anhydrous solvent.[5] Add this solution dropwise to the stirred amine solution over 15-30 minutes, ensuring the internal temperature remains at 0 °C.[5]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.[5]
-
Workup: Quench the reaction by adding water or a dilute acid solution (e.g., 1 M HCl). Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Protocol 2: Acid-Base Extraction for Sulfonamide Purification
This protocol is suitable for purifying sulfonamides that possess an acidic N-H proton.
-
Dissolution: Dissolve the crude sulfonamide product in an organic solvent such as ethyl acetate or dichloromethane.
-
Extraction with Base: Transfer the organic solution to a separatory funnel and extract with a 1 M aqueous solution of sodium hydroxide (NaOH). Repeat the extraction 2-3 times. Combine the aqueous layers.
-
Back-washing (Optional but Recommended): To remove any residual non-acidic organic impurities from the combined aqueous layers, perform a "back-wash" by extracting with a small portion of the organic solvent. Discard this organic layer.
-
Acidification and Precipitation: Cool the combined aqueous layers in an ice bath and slowly add concentrated hydrochloric acid (HCl) with stirring until the solution is acidic (test with pH paper). The purified sulfonamide should precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
References
- Technical Support Center: Sulfonamide Synthesis with Primary Amines - Benchchem. (URL not available)
- Preventing decomposition of sulfonyl chloride during reaction - Benchchem. (URL not available)
-
Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books. (2016). (URL: [Link])
- Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem. (URL not available)
- VI Protecting Groups and Orthogonal Protection Str
- Technical Support Center: Sulfonylation of Primary Amines - Benchchem. (URL not available)
- Application Notes and Protocols: Nitrophenylsulfonyl (Nosyl) Group for Amine Protection - Benchchem. (URL not available)
-
I have tried to synthesize sulphonyl-hydrazides but in every reaction a dimer was produced. How can I reduce the formation of this structure? | ResearchGate. (2015). (URL: [Link])
-
Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - MDPI. (2021). (URL: [Link])
-
p-Toluenesulfonylhydrazide - Organic Syntheses Procedure. (URL: [Link])
-
Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - Preprints.org. (2021). (URL: [Link])
- Cyanide-Mediated Synthesis of Sulfones and Sulfonamides
-
N-Sulfinyl imine - Wikipedia. (URL: [Link])
- EP0941104A1 - Peptide synthesis with sulfonyl protecting groups - Google P
-
Visible-Light, Iodine-Promoted Formation of N-Sulfonyl Imines and N-Alkylsulfonamides from Aldehydes and Hypervalent Iodine Reagents - PMC. (2018). (URL: [Link])
-
Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones - Chemical Review and Letters. (2024). (URL: [Link])
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. (2009). (URL: [Link])
- US2777844A - Sulfonamide purification process - Google P
-
A Mild and Base-Free Synthesis of Unsymmetrical Diaryl Sulfones from Arylboronic Acids and Arylsulfonyl Hydrazides - Organic Chemistry Portal. (URL: [Link])
-
N-sulfonyl imine synthesis by oxidation, condensation, hydroamination or rearrangement. (URL: [Link])
-
Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Publishing. (URL: [Link])
-
Formation of N-sulfonyl imines from iminoiodinanes by iodine-promoted, N-centered radical sulfonamidation of aldehydes - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. (URL: [Link])
-
p. 943 - Organic Syntheses Procedure. (URL: [Link])
- US4822916A - Preparation of diaryl sulfones - Google P
-
Scope of the current protocol to access diaryl sulfones. Reaction conditions - ResearchGate. (URL: [Link])
-
Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis 1 - Uniba.it. (URL: [Link])
-
Pummerer rearrangement - Wikipedia. (URL: [Link])
- Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides - Benchchem. (URL not available)
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC. (2006). (URL: [Link])
- WO2016141548A1 - Method for preparing high-purity sulfonamide compound, and ...
-
Journal of Chemical and Pharmaceutical Research, 2024, 16(4):11-12 Opinion Protecting Group Strategies for Complex Molecule Synt - JOCPR. (2024). (URL: [Link])
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (URL not available)
-
A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations - MDPI. (2019). (URL: [Link])
-
Imines - Properties, Formation, Reactions, and Mechanisms - Master Organic Chemistry. (2022). (URL: [Link])
-
An efficient Cu-catalyzed microwave-assisted synthesis of diaryl sulfones - Figshare. (2017). (URL: [Link])
-
Original Research J. Synth. Chem. Aromatic Sulfonamides - Journal of Synthetic Chemistry. (2023). (URL: [Link])
- A Comparative Guide to Determining the Purity of Synthesized Sulfonamides - Benchchem. (URL not available)
-
Repurposing the Pummerer Rearrangement: Determination of Methionine Sulfoxides in Peptides - PMC. (URL: [Link])
-
Preparation of sulfonamides from N-silylamines - PMC. (2007). (URL: [Link])
- Orthogonal Protection Strategy in Boc Chemistry: An In-depth Technical Guide - Benchchem. (URL not available)
-
Full article: Cu(OTf)2-mediated acylation and direct N-transacylation of sulfonamides. (2024). (URL: [Link])
-
N-Acylation of sulfonamides using N-acylbenzotriazoles - Semantic Scholar. (URL: [Link])
-
An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. (2022). (URL: [Link])
-
A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. - ResearchGate. (2025). (URL: [Link])
-
N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues - PMC. (URL: [Link])
-
Sulfonamide derivatives: Synthesis and applications - Frontier Research Publication. (URL: [Link])
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. cbijournal.com [cbijournal.com]
- 3. frontiersrj.com [frontiersrj.com]
- 4. N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemrevlett.com [chemrevlett.com]
- 10. A Mild and Base-Free Synthesis of Unsymmetrical Diaryl Sulfones from Arylboronic Acids and Arylsulfonyl Hydrazides [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. EP0941104A1 - Peptide synthesis with sulfonyl protecting groups - Google Patents [patents.google.com]
- 15. jocpr.com [jocpr.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of (3-Aminopropyl)(sulfamoyl)amine Intermediates
Ticket ID: #PUR-APSA-001 Status: Open Agent: Senior Application Scientist Subject: Troubleshooting isolation, yield, and purity of polar amino-sulfamides.
Executive Summary
The purification of (3-Aminopropyl)(sulfamoyl)amine (and its related
Common failures—such as irreversible adsorption on silica, "oiling out" during crystallization, or co-elution with unreacted diamines—stem from treating this molecule like a standard lipophilic organic intermediate. This guide provides three validated workflows to resolve these issues, prioritizing Salt Formation and Ion Exchange (SCX) over standard chromatography.
Module 1: The Chemical Logic (Read This First)
Before selecting a protocol, understand the impurity profile. The synthesis of (3-aminopropyl)(sulfamoyl)amine (typically via 1,3-diaminopropane + sulfamide) generates three distinct species with different acid-base properties.
| Species | Structure | Acid/Base Character | Solubility |
| Target (Mono) | Amphoteric: Basic amine ( | Water, MeOH, EtOH. | |
| Impurity A (Bis) | Neutral/Acidic: No basic amine. Two acidic sulfamide groups.[1] | Low water solubility, high organic solubility. | |
| Impurity B (Diamine) | Highly Basic: Two primary amines. | Highly water soluble. |
The Strategy: Use the basicity of the Target to separate it from the Bis-impurity (which is not basic) and use the molecular weight/lipophilicity to separate it from the Diamine.
Module 2: Selective Salt Formation (The "Gold Standard")
Best for: Scales >1g, removing non-basic impurities (Bis-sulfamides).
Crystallizing the free base is difficult due to its tendency to form oils. Converting the amine to a hydrochloride (HCl) or oxalate salt significantly improves crystallinity and handling.
Protocol: HCl Salt Precipitation
-
Dissolution: Dissolve the crude oily residue in a minimum volume of absolute Ethanol (EtOH) or Isopropanol (IPA) .
-
Note: Do not use Methanol (MeOH) initially; it is too solubilizing for the salt.
-
-
Acidification: Cool to 0°C. Dropwise, add 4M HCl in Dioxane or 2M HCl in Diethyl Ether .
-
Target pH: Acidify until pH paper indicates pH 2–3.
-
-
Induction:
-
Scenario A (Precipitate forms): Stir at 0°C for 1 hour. Filter and wash with cold Et_2O.[2]
-
Scenario B (Oiling out): If a sticky gum forms, decant the supernatant. Triturate (grind) the gum with fresh Diethyl Ether or MTBE . This mechanical action often induces crystallization.
-
-
Recrystallization: If the salt is colored, recrystallize from EtOH/Water (9:1) .
Technical Insight: The Bis-sulfamide impurity lacks a basic amine site. It will not form a stable hydrochloride salt and will remain in the organic mother liquor, effectively purifying your target.
Module 3: Ion Exchange Chromatography (SCX)
Best for: Scales <1g, high-throughput purification, removing non-basic impurities.
Strong Cation Exchange (SCX) is the most robust method for this class of compounds. It utilizes a "Catch and Release" mechanism.[3]
Workflow Diagram
Caption: SCX "Catch and Release" purification logic. Non-basic sulfamide byproducts pass through; the target amine is retained and released with ammonia.
Step-by-Step SCX Protocol
-
Column Prep: Use a silica-based propylsulfonic acid cartridge (e.g., ISOLUTE® SCX-2). Pre-wet with MeOH.
-
Loading: Dissolve crude in MeOH (or DCM/MeOH 1:1 if solubility is poor). Load onto the cartridge.
-
Washing: Flush with 3–5 column volumes (CV) of neutral MeOH .
-
Elution: Elute with 2M Ammonia (
) in MeOH . -
Finishing: Concentrate the ammoniacal fractions in vacuo.
Module 4: Flash Chromatography (The "Streaking" Fix)
Best for: Separating the target from unreacted diamine starting material.
Standard silica gel is acidic (
Option A: Reverse Phase (C18) - Highly Recommended
Polar sulfamides are ideal candidates for C18 chromatography.
-
Column: C18 (functionalized silica).
-
Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Bicarbonate for basic pH).
-
Mobile Phase B: Acetonitrile (ACN).[6]
-
Gradient: 0% B to 30% B over 15 CV. (The compound is very polar; it will elute early).
Option B: Deactivated Normal Phase
If you must use normal silica, you must deactivate it.
-
Mobile Phase: DCM / MeOH / Ammonium Hydroxide (
) . -
Ratio: Start with 90:9:1 (DCM:MeOH:
). -
Why: The
competes for the acidic silanol sites, allowing the amine to travel through the column.
Troubleshooting & FAQs
Q1: My product is an oil and won't crystallize, even as an HCl salt. What now?
-
Cause: Trace solvent or water impurities often prevent crystal lattice formation.
-
Fix:
-
Dissolve the oil in a small amount of MeOH.
-
Precipitate by pouring rapidly into a large volume of stirring Diethyl Ether or Hexane .
-
If it oils out again, scratch the glass side of the flask with a spatula under the solvent layer.
-
Lyophilization: If all else fails, freeze-dry the aqueous solution of the salt. This yields a fluffy, handleable powder.
-
Q2: I see a spot on TLC that doesn't move (Rf = 0) in 10% MeOH/DCM.
-
Diagnosis: This is likely your product interacting with the silica.
-
Test: Dip the TLC plate in a jar of mobile phase containing 1% Triethylamine or
. If the spot moves up to Rf 0.2–0.4, it is your amine. -
Action: Switch to the "Deactivated Normal Phase" or SCX methods described above.
Q3: How do I remove unreacted 1,3-diaminopropane?
-
Issue: Both the target and the diamine are basic, so SCX might catch both.
-
Fix: Use High Vacuum (<1 mbar) with gentle heating (40–50°C). 1,3-diaminopropane is volatile (b.p. 140°C at atm, much lower under vac). The sulfamoyl-amine is non-volatile. Remove the diamine before attempting chromatography.
References
-
Sugisawa, N., et al. (2024).[7] Synthesis of Sulfamides by Amination. Organic Letters.
-
BenchChem Technical Support. (2025). Purification of Polar Organic Compounds by Flash Chromatography.
-
Biotage Application Note. (2023). How should I purify a complex, polar, amide reaction mixture?
-
University of Rochester. Chromatography: The Solid Phase and Deactivated Silica.
-
SIELC Technologies. Separation of Sulfonamides and Hydrazines by Mixed-Mode HPLC.
Sources
- 1. Buy N-(3-aminopropyl)-2-phenylethanesulfonamide;hydrochloride [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biotage.com [biotage.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchtrends.net [researchtrends.net]
- 6. Separation of Sulfonamides and Phenylhydrazine by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 7. Sulfamide synthesis by amination [organic-chemistry.org]
Overcoming hygroscopic nature of amine hydrochloride salts in lab
Ticket ID: #HYGRO-HCl-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Overcoming Hygroscopicity and Deliquescence in Amine Hydrochloride Salts
Executive Summary
Amine hydrochloride (HCl) salts are the workhorses of pharmaceutical development due to their high aqueous solubility and established safety profile. However, they frequently exhibit hygroscopicity (adsorbing moisture from the air) and deliquescence (dissolving in absorbed moisture to form a liquid).[1] This behavior compromises stoichiometry, chemical stability, and handling precision.
This guide provides a root-cause analysis and actionable protocols to stabilize these salts. It moves beyond basic "drying" to address the lattice dynamics that cause the issue.
Module 1: The "Oil-Out" Rescue Protocol
Issue: “My salt precipitated as a sticky gum or oil instead of a solid.”
Root Cause: Impurities (unreacted amine, excess acid) or residual water lower the glass transition temperature (
Protocol: The Trituration "Crash" Method
Do not attempt to dry an oil directly; it will only form a hard glass. You must induce crystallization first.
Reagents Required:
-
Anhydrous Diethyl Ether (
) or Methyl tert-butyl ether (MTBE) -
Anhydrous 2-Propanol (IPA) or Methanol (MeOH)
Step-by-Step Workflow:
-
Dissolution: Dissolve the oily residue in the minimum amount of polar solvent (MeOH or IPA).
-
Precipitation: Add anhydrous
dropwise with vigorous stirring until the solution turns cloudy (turbid). -
The "Scratch": If oil droplets form, stop adding ether. Take a glass spatula and vigorously scratch the side of the flask below the solvent level. This provides nucleation sites (micro-glass shards) for crystal growth.
-
Sonication: Place the flask in a sonication bath for 5-10 minutes. The mechanical energy often forces the lattice to snap into alignment.
-
Filtration: Once solid, filter rapidly under a blanket of nitrogen (Schlenk filtration is preferred).
-
Wash: Wash the filter cake with cold, anhydrous
to remove trace impurities.
Technical Insight: The "oil" is often a supersaturated solution. Trituration acts as a "chemical massage," stripping away the solvent shield and forcing the ions to lock into a crystal lattice [1, 2].
Module 2: Advanced Drying & Storage
Issue: “The solid gains weight on the balance immediately.” Root Cause: Surface adsorption of water molecules via hydrogen bonding with the chloride ion.
Drying Agent Selection Matrix
Using the wrong desiccant can degrade your salt.
| Salt Type | Recommended Desiccant | Contraindicated | Why? |
| Stable HCl Salts | |||
| Acid-Sensitive Salts | KOH Pellets | ||
| General Purpose | Activated Molecular Sieves (4Å) | Silica Gel | Silica gel is a weak desiccant at low humidity; sieves are superior for deep drying. |
Protocol: The "Pistol" Drying Method
For ultra-hygroscopic salts, a standard vacuum oven is insufficient due to atmospheric leakage.
-
Setup: Use an Abderhalden drying pistol or a high-vacuum Schlenk line manifold.
-
Temperature: Set heating bath to
below the salt's melting point. If unknown, start at . -
Vacuum: High vacuum (
mmHg) is mandatory. -
Duration: Dry for 12-24 hours.
-
Backfill: CRITICAL STEP. Backfill the chamber with dry Argon or Nitrogen, never ambient air.
Module 3: Troubleshooting Logic (Visualized)
The following diagram illustrates the decision-making process when encountering a problematic amine salt.
Figure 1: Troubleshooting logic flow for stabilizing amine hydrochloride salts. Blue paths indicate isolation steps; Green paths indicate drying steps; Red indicates critical failure requiring salt switching.
Module 4: The "Nuclear Option" – Salt Switching
If the HCl salt remains deliquescent despite rigorous drying, the lattice energy is fundamentally too low. You must change the anion to increase hydrophobicity or lattice packing efficiency [3, 4].
Counterion Selection Guide
Switch from Hydrochloride (HCl) to one of the following:
| Counterion | pKa (Acid) | Advantage | Best For |
| Fumarate | 3.03 | High lattice energy; often non-hygroscopic; 2:1 stoichiometry possible. | Small, highly soluble amines. |
| Tartrate | 2.98 | Forms strong hydrogen bond networks; chiral options available. | Chiral resolution + stability. |
| Mesylate | -1.9 | Strong acid like HCl, but organic tail adds lipophilicity. | Bases that are too weak for weak acids. |
| Tosylate | -2.8 | Aromatic ring significantly increases hydrophobicity. | Very hydrophilic amines. |
Scientific Rationale: The "Salt Plateau" concept dictates that the pH of the diffusion layer must be controlled. Large, hydrophobic anions (Tosylate/Besylate) reduce the water uptake potential by shielding the ionic core [5].
Module 5: Handling & Weighing FAQs
Q: How do I weigh a deliquescent salt without it turning to liquid? A: Use the "Weigh by Difference" technique:
-
Dry the salt in a tared vial.
-
Take the total weight (Vial + Salt).
-
Quickly dump an approximate amount into your reaction vessel.
-
Immediately re-weigh the vial.
-
The difference is the mass added. Never try to scoop and weigh on an open balance pan.
Q: Can I use a glove bag if I don't have a glove box? A: Yes. A simple polyethylene glove bag purged with Nitrogen is effective. Place your balance, spatula, and reagents inside, purge 3x, and weigh in the inert environment.
Q: Why does my salt smell like fish (amine) after drying?
A: You likely overheated it or used a vacuum that was too strong, causing dissociation .
References
-
Trituration Techniques. Common Organic Chemistry. Retrieved from
-
Purification of Laboratory Chemicals. ScienceMadness / Armarego & Chai. Retrieved from
-
Salt Selection in Drug Development. Pharmaceutical Technology. Retrieved from
-
Counterions to reduce hygroscopicity. GSC Online Press. Retrieved from
-
Investigation of the fundamental basis of hygroscopicity. Purdue University. Retrieved from
Sources
Removing unreacted (3-Aminopropyl)(sulfamoyl)amine from crude mixtures
Topic: Removal of Unreacted (3-Aminopropyl)(sulfamoyl)amine from Crude Reaction Mixtures Prepared by: Senior Application Scientist, Separation & Purification Technologies
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals struggling with the isolation of products synthesized from (3-Aminopropyl)(sulfamoyl)amine (CAS: 1225190-03-3).
By understanding the fundamental physicochemical properties of this molecule—specifically its highly basic primary aliphatic amine (
🔬 Core Troubleshooting & FAQs
Q1: Why does my crude mixture streak so badly on standard silica gel, making flash chromatography impossible?
A: Silica gel (
Q2: My target product is highly polar and acid-sensitive. I cannot use an aqueous workup. How can I selectively remove the unreacted amine? A: When liquid-liquid extraction is off the table, we shift from phase-partitioning to covalent scavenging. You should utilize Polymer-Supported Isocyanate (PS-Isocyanate) resins. The highly nucleophilic primary amine of your unreacted starting material will attack the electrophilic isocyanate on the macroscopic polymer bead, forming a stable, covalent urea linkage[2]. Because your product (assuming the primary amine was consumed during the reaction) lacks this nucleophilic handle, it remains in solution. A simple filtration removes the resin-bound impurity.
Q3: I am synthesizing a high-throughput library of sulfamide derivatives. What is the most scalable way to automate the removal of this amine across 96-well plates? A: For high-throughput or automated parallel synthesis, Strong Cation Exchange (SCX) Solid Phase Extraction (SPE) is the gold standard. SCX resins are functionalized with benzenesulfonic acid groups. Under slightly acidic or neutral conditions, the primary amine of (3-aminopropyl)(sulfamoyl)amine is fully protonated and binds ionically to the sulfonic acid with extreme affinity[3]. Your neutral or acidic library products will pass directly through the cartridge in the void volume or organic wash[4].
📊 Quantitative Method Comparison
To help you select the optimal workflow, review the empirical performance metrics of each purification strategy below:
| Purification Method | Optimal Scale | Typical Product Recovery | Processing Time | Reagent Cost | Primary Mechanism of Amine Removal |
| Acidic Aqueous Workup | > 100 mg | 85 - 95% | ~30 mins | Low | Phase partitioning via protonation |
| PS-Isocyanate Scavenger | 10 mg - 1 g | 90 - 98% | 2 - 4 hours | High | Covalent urea bond formation |
| SCX SPE Chromatography | 1 mg - 500 mg | 95 - 99% | ~15 mins | Medium | Electrostatic binding to sulfonic acid |
🗺️ Purification Decision Workflows
Use the following logical decision tree to determine the most robust protocol for your specific reaction matrix.
Caption: Decision matrix for selecting the optimal (3-aminopropyl)(sulfamoyl)amine removal strategy.
🧪 Step-by-Step Experimental Protocols
Method A: Acidic Aqueous Workup
Use when the target product is lipophilic and stable to dilute acid[1].
-
Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) to a concentration of ~0.1 M.
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1.0 M aqueous HCl or 10% aqueous Citric Acid.
-
Partitioning: Shake vigorously and vent. The unreacted (3-aminopropyl)(sulfamoyl)amine will protonate and partition entirely into the lower aqueous layer.
-
Isolation: Separate the layers. Wash the organic layer once with saturated aqueous
, followed by brine. Dry the organic layer over anhydrous , filter, and concentrate in vacuo to yield the pure product.
Method B: Polymer-Supported Isocyanate (PS-Isocyanate) Scavenging
Use for acid-sensitive products or when avoiding aqueous phase separations[2].
-
Preparation: Dissolve the crude mixture in an anhydrous, aprotic solvent (e.g., DCM, THF, or DMF). Do not use alcohols, as they will slowly react with the isocyanate resin.
-
Resin Addition: Add 2.5 to 3.0 equivalents of PS-Isocyanate resin (typical loading capacity: 1.0–1.5 mmol/g) relative to the calculated amount of unreacted amine.
-
Agitation: Gently shake or rotate the suspension at room temperature for 2 to 4 hours. Note: Do not use magnetic stirring, as the stir bar will mechanically sheer and pulverize the polymer beads, clogging your filters.
-
Filtration: Filter the mixture through a fritted polypropylene syringe or a short pad of Celite. Wash the resin cake with 2 column volumes of your reaction solvent.
-
Concentration: Evaporate the combined filtrates to isolate the amine-free product.
Method C: SCX SPE Chromatography
Use for high-throughput purification of neutral/acidic products[4].
Caption: Mechanism of Strong Cation Exchange (SCX) solid-phase extraction for amine removal.
-
Conditioning: Condition a silica-based SCX SPE cartridge (e.g., 500 mg bed weight) by passing 1 column volume (CV) of Methanol, followed by 1 CV of acidified water (0.1% Formic Acid or Acetic Acid).
-
Loading: Dissolve the crude mixture in a minimal amount of Methanol/Water (1:1) containing 0.1% Formic Acid. Load the solution onto the cartridge. The basic primary amine binds tightly to the benzenesulfonic acid stationary phase[3].
-
Washing (Product Elution): Wash the cartridge with 2 to 3 CV of 100% Methanol or Acetonitrile. Your neutral or acidic target product will elute in this fraction because it lacks the basicity required to bind to the sulfonic acid[4].
-
Concentration: Collect the wash fractions and concentrate under reduced pressure to yield the purified product. (Note: The unreacted amine remains permanently trapped on the column unless eluted with a strong base like 5%
in Methanol).
📚 References
-
Title: Amide synthesis by acylation Source: Organic Chemistry Portal URL: [Link][1]
-
Title: Polymer-Supported Quenching Reagents for Parallel Purification Source: Journal of the American Chemical Society (ACS Publications) URL: [Link][2]
-
Title: Determination of aliphatic amines by cation-exchange chromatography with suppressed conductivity detection after solid phase extraction Source: PubMed (NIH) URL: [Link][3]
Sources
Technical Support Center: Troubleshooting Catalyst Poisoning in Sulfamide Synthesis
Welcome to the Technical Support Center for advanced sulfamide synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible yields, stalled reactions, and "dead" catalysts during catalytic sulfamoylation.
Transition metals—particularly palladium (Pd)—have a remarkably high affinity for soft sulfur atoms and basic amines. When these species over-coordinate, they form thermodynamically stable, catalytically inactive dead-end complexes[1]. This guide deconstructs the mechanistic causes of catalyst deactivation and provides validated, self-correcting protocols to ensure robust, high-yield sulfamide synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My palladium-catalyzed aminosulfonylation using sulfur dioxide gas stalls at 20% conversion. Why is the catalyst dying, and how do I fix it? Causality & Solution: You are experiencing classic sulfur-induced catalyst poisoning. Gaseous SO₂ is an amphoteric molecule with a soft sulfur atom that binds aggressively to low-valent transition metals. In a standard Pd(0)/Pd(II) catalytic cycle, a large excess of gaseous SO₂ sequesters the active Pd(0) species into an inactive Pd(SO₂)ₙ complex, effectively halting the oxidative addition step[1].
To resolve this, you must control the steady-state concentration of SO₂ in the reaction mixture. Replace gaseous SO₂ with a bench-stable surrogate like DABSO (DABCO-bis(sulfur dioxide)) or potassium metabisulfite (K₂S₂O₅)[2]. These reagents act as slow-release reservoirs, providing just enough SO₂ for the productive insertion step without overwhelming the metal center[3]. Furthermore, employing sterically demanding bidentate phosphine ligands (e.g., XantPhos) physically shields the palladium center from multi-hapto sulfur coordination[3].
Q2: When synthesizing N-aryl sulfamides using heteroaromatic amines, the cross-coupling fails completely. Is the amine poisoning the catalyst? Causality & Solution: Yes. Heteroanilines (e.g., aminopyridines, aminothiazoles) are notorious for κ²-coordination. Both the primary amine nitrogen and the heteroatom in the aromatic ring can simultaneously bind to the Pd(II) intermediate, forming a stable chelate that prevents the necessary reductive elimination step[4].
To break this off-cycle resting state, you must manipulate the steric environment. Switch to bulky, electron-rich dialkylbiarylphosphine ligands (such as BrettPhos) or specific bidentate ligands like L6/L7[4]. The extreme steric bulk of these ligands forces the heteroaniline to adopt a monodentate coordination mode, accelerating the reductive elimination of the sulfamide product and regenerating the active Pd(0) catalyst[4].
Q3: I am using a two-step protocol (sulfuryl chloride followed by amine addition) to make N-propylsulfamide, but my yields are inconsistent and the catalyst for a subsequent step is dead. What is going wrong? Causality & Solution: The traditional non-catalytic synthesis using sulfuryl chloride (SO₂Cl₂) generates stoichiometric amounts of highly corrosive hydrochloric acid (HCl)[5]. If the HCl is not rigorously scavenged, it protonates the amine nucleophile (rendering it unreactive) and leaves residual chloride ions that can poison downstream transition-metal catalysts by forming stable metal-chloride dimers.
Ensure you are using a sufficient excess of an organic base (like triethylamine or DIPEA) to neutralize the HCl immediately[5]. For highly sensitive downstream applications, consider switching to the catalytic DABSO-mediated methodology to avoid harsh chlorinating agents entirely.
Data Presentation: Impact of SO₂ Source on Catalyst Activity
To optimize your reaction, select your sulfur source based on its release kinetics and poisoning risk.
| SO₂ Source / Surrogate | Release Mechanism | Risk of Catalyst Poisoning | Recommended Ligand Pairing |
| Gaseous SO₂ | Immediate / Uncontrolled | High (Forms inactive Pd(SO₂)ₙ dead-end complexes) | N/A (Often requires stoichiometric metal) |
| DABSO | Thermal / Slow-release | Low (Maintains low steady-state [SO₂]) | XantPhos, CataCXium A |
| K₂S₂O₅ | Chemical / Equilibrium | Low (Acts as an insoluble reservoir) | BrettPhos, RuPhos |
| SO₂Cl₂ | Non-catalytic / Generates HCl | High (Chloride/HCl poisoning of downstream catalysts) | N/A (Requires excess amine base) |
Experimental Protocol: Palladium-Catalyzed Synthesis of Sulfamides using DABSO
This self-validating protocol utilizes DABSO to prevent sulfur-induced catalyst sequestration during the synthesis of N-aryl sulfamides.
Objective: Synthesize N-aryl sulfamides while maintaining an active Pd catalytic cycle. Reagents: Aryl iodide (1.0 mmol), DABSO (0.6 mmol), Amine nucleophile (1.5 mmol), Pd(OAc)₂ (5 mol%), XantPhos (5 mol%), Triethylamine (2.0 mmol), Isopropyl alcohol (5 mL).
-
Step 1: Inert Atmosphere Preparation. Flame-dry a Schlenk tube and backfill with nitrogen three times to exclude oxygen, which can prematurely oxidize the Pd(0) active species.
-
Step 2: Reagent Loading. Add the aryl iodide, DABSO, and the amine nucleophile to the tube.
-
Causality: DABSO is a solid, bench-stable powder that only releases SO₂ upon heating, preventing premature catalyst exposure and poisoning at room temperature.
-
-
Step 3: Catalyst Complexation. Add Pd(OAc)₂ and XantPhos.
-
Causality: XantPhos is a wide-bite-angle bidentate ligand that sterically blocks multiple SO₂ molecules from coordinating to the Pd center simultaneously, forcing the productive insertion pathway.
-
-
Step 4: Solvent and Base Addition. Inject anhydrous isopropyl alcohol and triethylamine.
-
Causality: Isopropyl alcohol acts as both a solvent and a mild reductant to facilitate the initial reduction of the Pd(II) precatalyst to the active Pd(0) species.
-
-
Step 5: Controlled Heating. Seal the tube and heat to 70 °C for 16 hours.
-
Causality: 70 °C provides the optimal thermal energy to slowly dissociate SO₂ from the DABCO backbone, maintaining a low steady-state concentration that outcompetes poisoning.
-
-
Step 6: Workup and Self-Validation. Cool to room temperature. Dilute with ethyl acetate and wash with water to remove the water-soluble DABCO byproduct. Analyze the organic layer via LC-MS.
-
Validation: The absence of direct C-N cross-coupling byproducts (arylamines) confirms that the SO₂ insertion kinetics successfully outcompeted the off-cycle resting states.
-
Mechanistic Visualization: Catalytic Cycle & Poisoning Pathways
The diagram below illustrates the productive catalytic cycle versus the off-cycle resting states where catalyst poisoning occurs.
Catalytic cycle of Pd-catalyzed aminosulfonylation highlighting active pathways vs. catalyst poisoning.
References
- Source: ethernet.edu.
- Source: acs.
- Source: acs.
- Source: benchchem.
- Source: thieme-connect.
Sources
Technical Support Center: Recrystallization of (3-Aminopropyl)(sulfamoyl)amine HCl
Welcome to the technical support guide for the purification of (3-Aminopropyl)(sulfamoyl)amine Hydrochloride. This document is designed for researchers, chemists, and drug development professionals who require high-purity material for their work. We will explore the underlying principles, provide detailed protocols, and offer robust troubleshooting advice to overcome common challenges encountered during the recrystallization of this highly polar amine salt.
Section 1: Core Principles & Solvent Selection
(3-Aminopropyl)(sulfamoyl)amine HCl is a highly polar molecule due to the presence of two amine groups (one protonated as a hydrochloride salt) and a sulfamoyl moiety. These functional groups readily participate in hydrogen bonding. Consequently, the compound exhibits high solubility in polar protic solvents like water and alcohols, and poor solubility in non-polar organic solvents. The fundamental principle of recrystallization is to identify a solvent or solvent system where the compound is highly soluble at an elevated temperature but sparingly soluble at lower temperatures.[1][2][3]
The hydrochloride salt form significantly increases the polarity compared to the free base, making solvent selection critical.[4] For amine HCl salts, single-solvent systems using alcohols like isopropanol or ethanol are often effective.[5] Alternatively, mixed-solvent systems are employed when a single solvent does not provide the ideal solubility gradient.[6][7] A common strategy involves dissolving the compound in a "good" solvent (in which it is highly soluble, e.g., ethanol or water) and then adding a miscible "bad" or "anti-solvent" (in which it is insoluble, e.g., diethyl ether or ethyl acetate) until the solution becomes turbid, indicating the onset of precipitation.[7][8]
Section 2: Recommended Recrystallization Protocols
These protocols are designed as a starting point. Optimization may be required based on the specific impurity profile of your material.
Protocol A: Single-Solvent Recrystallization from Isopropanol (IPA)
This method is preferred for its simplicity when a suitable single solvent is identified. Isopropanol is often effective for purifying amine HCl salts.[5]
Step-by-Step Methodology:
-
Dissolution: Place the crude (3-Aminopropyl)(sulfamoyl)amine HCl (e.g., 5.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of isopropanol (e.g., start with 20-25 mL).
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more isopropanol in small portions until the solid completely dissolves at or near the boiling point. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated for a good yield.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, pre-heat a funnel and a new flask to prevent premature crystallization.[7] Quickly filter the hot solution to remove these impurities.
-
Cooling & Crystallization: Cover the flask with a watch glass to prevent solvent evaporation and allow the solution to cool slowly and undisturbed to room temperature.[9] Slow cooling is essential for the formation of large, pure crystals.[1][10] Once at room temperature, you may place the flask in an ice bath to maximize crystal recovery.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the collected crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol B: Mixed-Solvent Recrystallization (Ethanol/Diethyl Ether)
This technique is useful if the compound is too soluble in a single solvent even at low temperatures.
Step-by-Step Methodology:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude (3-Aminopropyl)(sulfamoyl)amine HCl in the minimum amount of near-boiling ethanol (the "good" solvent).
-
Addition of Anti-Solvent: While the solution is still hot, add diethyl ether (the "bad" solvent) dropwise with swirling until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is saturated.[7]
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.[7]
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath to promote complete crystallization.
-
Collection, Washing, & Drying: Follow steps 5-7 from the single-solvent protocol, using an ice-cold mixture of ethanol/diethyl ether (in the approximate final ratio) or pure diethyl ether for the washing step.
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem / Question | Root Cause Analysis & Scientific Explanation | Recommended Solutions |
| "My compound 'oiled out' instead of forming crystals. What happened and how do I fix it?" | Oiling out occurs when the solute precipitates from the solution at a temperature above its melting point, or when the solution is supersaturated to a high degree. The compound comes out of solution as a liquid phase instead of a solid crystal lattice. This is common with compounds containing many hydrogen-bond donors/acceptors. | 1. Reheat and Add More Solvent: Reheat the mixture to dissolve the oil. Add a small amount of the "good" solvent (1-5% more) to decrease the saturation point. Allow it to cool more slowly.[7][10]2. Lower the Boiling Point: Switch to a solvent or solvent mixture with a lower boiling point.[7]3. Promote Nucleation: Try scratching the inside of the flask with a glass rod at the liquid-air interface to provide a surface for crystal growth.[1] |
| "No crystals are forming, even after cooling in an ice bath. What should I do?" | This typically means the solution is not sufficiently saturated, often because too much solvent was used initially.[7] Alternatively, the solution may be supersaturated and requires nucleation to begin crystallization.[1] | 1. Induce Crystallization: Scratch the inner surface of the flask with a glass rod. If available, add a "seed crystal" of the pure compound.[1]2. Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the solute concentration. Allow it to cool again.[7]3. Add Anti-Solvent: If using a single solvent, carefully add a miscible anti-solvent (e.g., diethyl ether, ethyl acetate) dropwise until turbidity is observed, then allow to cool. |
| "My final yield is very low. What are the likely causes?" | A low yield can result from several factors: using too much solvent (leaving a significant amount of product in the mother liquor), premature crystallization during hot filtration, or washing the final crystals with a solvent that is not cold enough.[1][10] | 1. Check the Mother Liquor: Evaporate the solvent from the filtrate. If a large amount of solid remains, too much solvent was used. Re-process this material.2. Optimize Solvent Volume: In subsequent runs, use less solvent during the initial dissolution step.[1]3. Ensure Proper Washing: Always use a minimal amount of ice-cold solvent to wash the collected crystals.[1] |
| "The recrystallized product is still discolored. How can I remove colored impurities?" | Highly colored impurities, even in small amounts, can be incorporated into the crystal lattice.[6] These are often large, polar molecules that can be removed by adsorption. | 1. Use Activated Charcoal: After dissolving the crude solid in the hot solvent but before hot filtration, add a very small amount (e.g., 1-2% by weight) of activated charcoal to the solution.[2][11]2. Boil and Filter: Swirl the hot solution with the charcoal for a few minutes to allow it to adsorb the colored impurities. 3. Hot Filter: Perform a hot filtration to remove the charcoal and the adsorbed impurities, then proceed with the cooling and crystallization steps. Caution: Do not add charcoal to a boiling solution as it can cause violent bumping.[2] |
Section 4: Frequently Asked Questions (FAQs)
-
Q1: How do I choose the best solvent system for a new compound like this?
-
A1: The ideal solvent should dissolve the compound completely when hot and sparingly when cold.[2] To screen for solvents, place a small amount of your compound (10-20 mg) in several test tubes and add ~0.5 mL of different candidate solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate). Observe solubility at room temperature and then upon heating. A good single solvent will show low solubility at room temperature and high solubility upon heating.[1][6] For a mixed-solvent system, find a "good" solvent that dissolves it at room temperature and a miscible "bad" solvent that does not.[7]
-
-
Q2: What is the ideal cooling rate for optimal crystal growth?
-
A2: A slow cooling rate is paramount for forming large, well-defined crystals, which are typically purer.[9] Rapid cooling can cause the compound to precipitate as a powder or trap impurities within the crystal lattice.[10] Allowing the flask to cool naturally to room temperature on a thermally insulating surface before moving to an ice bath is a standard practice.[10]
-
-
Q3: How can I assess the purity of my final product?
-
A3: The most common methods are melting point analysis and High-Performance Liquid Chromatography (HPLC). A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range. HPLC provides a quantitative measure of purity by separating the main compound from any residual impurities.
-
-
Q4: Can this procedure be scaled up for larger quantities?
-
A4: Yes, but direct scaling requires careful consideration. The surface area-to-volume ratio changes, which can affect heating and cooling rates. Ensure adequate stirring to maintain a homogeneous solution and prevent localized overheating. Solvent volumes should be scaled proportionally, but it's often best to perform a small-scale trial first to refine the solvent ratios at the larger scale.
-
Section 5: Data Summary & Visualizations
Table of Recommended Solvents
| Solvent / System | Type | Boiling Point (°C) | Rationale & Use Case |
| Isopropanol (IPA) | Single | 82.6 | Good general-purpose solvent for amine HCl salts; lower hygroscopicity than ethanol.[5] |
| Ethanol (EtOH) | Single | 78.4 | Excellent solvent for polar compounds; often used as the "good" solvent in mixed systems. |
| Ethanol / Water | Mixed | Variable | For highly polar compounds that are very soluble in ethanol. Water acts as the "good" solvent, ethanol as the "anti-solvent". |
| Isopropanol / Diethyl Ether | Mixed | Variable | A powerful system where IPA is the "good" solvent and ether is a very effective non-polar "anti-solvent" to induce precipitation.[5] |
Troubleshooting Workflow
Caption: Troubleshooting decision tree for common recrystallization issues.
References
- Recrystallization, filtration and melting point. (n.d.).
- Technical Support Center: Optimizing Recrystallization and Purification - Benchchem. (n.d.).
- An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. (2004). PubMed.
- Purification: How To - Chemistry. (n.d.). University of Rochester.
- Recrystallization1. (n.d.).
- How do I best conduct a recrystallization when the impurities are similar solubilities as the product? (2018). Sciencemadness Discussion Board.
- Recrystallization-1.doc.pdf. (n.d.).
- 3.6F: Troubleshooting. (2022). Chemistry LibreTexts.
- Recrystallization. (n.d.).
- Purification of organic hydrochloride salt? (2017). ResearchGate.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Purifying Amines Using Their Salts. (2014). YouTube.
- Purification of Hydrochloride. (n.d.). ECHEMI.
- Lab Procedure: Recrystallization. (2024). LabXchange.
- Solubility of Organic Compounds. (2023). Chemistry.
- Purification by Recrystallization. (n.d.). CUNY.
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 3. mt.com [mt.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. personal.tcu.edu [personal.tcu.edu]
- 7. benchchem.com [benchchem.com]
- 8. Sciencemadness Discussion Board - How do I best conduct a recrystallization when the impurities are similar solubilities as the product? - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. LabXchange [labxchange.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Validation & Comparative
1H NMR Interpretation Guide: (3-Aminopropyl)(sulfamoyl)amine Hydrochloride
The following guide provides an in-depth technical analysis of the 1H NMR interpretation for (3-Aminopropyl)(sulfamoyl)amine hydrochloride , also known as N-(3-aminopropyl)sulfamide hydrochloride . This guide is structured to assist researchers in confirming structural identity, assessing purity, and distinguishing this compound from synthetic precursors and structural analogs.
Executive Summary & Compound Significance
(3-Aminopropyl)(sulfamoyl)amine hydrochloride (
Correct NMR interpretation is essential to differentiate this molecule from its symmetric precursor (1,3-propanediamine ) and its hydrolysis products (sulfamide ). This guide compares the spectral "performance"—defined here as diagnostic resolution and structural verification capability—of 1H NMR against alternative characterization methods and structural analogs.
Experimental Protocol: Sample Preparation
To ensure high-fidelity data and observation of exchangeable protons (NH), the choice of solvent is critical.
Methodology
-
Solvent Selection : DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory solvent.
-
Reasoning:
will cause rapid deuterium exchange, obliterating the diagnostic Sulfamide ( ) and Ammonium ( ) signals, which are crucial for confirming the "sulfamoyl" and "hydrochloride" functionalities.
-
-
Concentration : Dissolve 5–10 mg of the salt in 0.6 mL of DMSO-d6.
-
Note: Higher concentrations may cause peak broadening of the ammonium signal due to viscosity-dependent relaxation changes.
-
-
Acquisition Parameters :
-
Pulse Sequence : Standard 1D proton (zg30 or equivalent).
-
Scans (ns) : Minimum 16 (to resolve low-intensity impurity peaks).
-
Relaxation Delay (D1) : Set to
seconds to ensure full relaxation of the rigid sulfamide protons for accurate integration.
-
Structural Analysis & Assignments
The molecule consists of two distinct domains: the Aliphatic Propyl Chain and the Heteroatomic Protons .
Molecular Structure Diagram
The following diagram illustrates the proton environments labeled A through E for spectral assignment.
1H NMR Chemical Shift Data (DMSO-d6)
| Proton Label | Functional Group | Chemical Shift ( | Multiplicity | Integral | Coupling ( | Interpretation Notes |
| E | Ammonium ( | 7.80 – 8.10 | Broad Singlet | 3H | - | Disappears in |
| D | Sulfamide Amine ( | 6.90 – 7.10 | Triplet / Broad | 1H | ~6.0 | Couples with |
| F | Sulfamide Terminal ( | 6.50 – 6.70 | Broad Singlet | 2H | - | Characteristic sulfamide shift; distinct from amide |
| C | Methylene ( | 2.90 – 3.05 | Quartet / Triplet | 2H | ~6.5 | Deshielded by electron-withdrawing sulfamide. |
| A | Methylene ( | 2.80 – 2.95 | Triplet | 2H | ~7.0 | Deshielded by positive charge on Nitrogen. |
| B | Methylene ( | 1.70 – 1.85 | Quintet | 2H | ~7.0 | Shielded central methylene; key indicator of propyl chain integrity. |
Technical Insight : The chemical shift of the methylene protons (A and C) is critical. In the free base, these would appear upfield (~2.5-2.6 ppm). The downfield shift to ~2.9-3.0 ppm confirms the electron-withdrawing nature of the protonated amine and the sulfonyl group.
Comparative Analysis: Product vs. Alternatives
This section objectively compares the "performance" of NMR analysis for this product against its precursors and alternative techniques.
Comparison 1: Product vs. Synthetic Precursor (1,3-Propanediamine)
The most common impurity is the starting material, 1,3-propanediamine dihydrochloride.
| Feature | (3-Aminopropyl)(sulfamoyl)amine HCl (Product) | 1,3-Propanediamine 2HCl (Precursor) | Diagnostic Verdict |
| Symmetry | Asymmetric (Distinct A, B, C signals) | Symmetric (Equivalent | High : Product shows 3 distinct aliphatic signals; Precursor shows only 2.[1] |
| NH Region | distinct | Only | High : Presence of sulfamide protons confirms reaction completion. |
| Integral Ratio | Aliphatic 2:2:2 | Aliphatic 4:2 | High : Integration of the |
Comparison 2: NMR vs. Mass Spectrometry (LC-MS)
While MS confirms molecular weight (
-
NMR Advantage : 1H NMR uniquely confirms the linear connectivity (
) via the splitting pattern of the central methylene (Quintet), ruling out branched isomers.
Diagnostic Visualization: Splitting Tree
The central methylene (Proton B) is the "structural anchor." Its splitting pattern proves the propyl chain is intact and linear.
Troubleshooting & Common Artifacts
-
Water Peak : In DMSO-d6, water appears at 3.33 ppm . This often overlaps with the Methylene (C) or (A) signals.
-
Solution: Use dry DMSO (ampules) or shift the temperature to 45°C to move the water peak.
-
-
Ammonium Exchange : If the sample is "wet" or contains residual base, the Ammonium (E) triplet at 8.0 ppm may collapse into a broad mound or disappear.
-
Validation: Add a drop of
to the tube. If signals E, D, and F disappear while A, B, and C remain, the assignment is correct.
-
References
-
General NMR Tables : Reich, H. J. Structure Determination Using NMR. University of Wisconsin.[2] [Link]
-
Sulfamide Synthesis : Spillane, W. J., et al. "Synthesis and properties of sulfamides." Phosphorus, Sulfur, and Silicon and the Related Elements, 2004. [Link][3]
-
1,3-Propanediamine Data : National Institute of Standards and Technology (NIST). 1,3-Propanediamine Mass & NMR Data. [Link]
-
Solvent Effects : Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents." Organometallics, 2010. [Link]
Sources
- 1. A process for the preparation of N-sulfamyl-propionamidine derivatives - Patent 0356366 [data.epo.org]
- 2. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 3. WO2017031599A1 - Preparation of sulfonamide-containing antimicrobials and substrate treating compositions of sulfonamide-containing antimicrobials - Google Patents [patents.google.com]
Validation of Purity for (3-Aminopropyl)(sulfamoyl)amine Hydrochloride: A Comparative Analytical Guide
As drug development increasingly relies on complex bioconjugation strategies and targeted protein degraders (PROTACs), the use of highly polar, functionalized linkers like (3-Aminopropyl)(sulfamoyl)amine hydrochloride (
As a Senior Application Scientist, I approach this molecule not just as a chemical structure, but as a system of physical properties that dictate our analytical boundaries. This guide deconstructs the causality behind selecting orthogonal purity validation methods—specifically comparing traditional methodologies against HILIC-CAD and qNMR —and provides self-validating experimental protocols to ensure absolute scientific integrity.
The Mechanistic Challenge: Polarity and Photometric Invisibility
To design a robust analytical method, we must first interrogate the analyte's physicochemical nature. (3-Aminopropyl)(sulfamoyl)amine hydrochloride (
-
Extreme Hydrophilicity: The presence of a primary amine (protonated as a hydrochloride salt) and a highly polar sulfamide group ensures this molecule is entirely hydrophilic. On a traditional Reversed-Phase (RP) C18 column, it will fail to partition into the stationary phase, eluting in the void volume (
) where matrix effects and solvent fronts obliterate resolution[1]. -
Lack of a UV Chromophore: The molecule is purely aliphatic. It lacks aromatic rings or conjugated
-systems. Consequently, traditional HPLC-UV detection is effectively blind to it. Attempting low-wavelength UV detection (e.g., 200-210 nm) yields unacceptable signal-to-noise ratios and vulnerability to mobile phase absorbance[2].
To solve this, we must abandon RP-HPLC-UV and adopt an orthogonal validation strategy utilizing Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection (HILIC-CAD) for chromatographic purity, and Quantitative Nuclear Magnetic Resonance (qNMR) for absolute mass-fraction purity.
Caption: Decision matrix for selecting purity validation methodologies based on analyte physiochemistry.
Comparative Performance Analysis
The table below objectively compares the performance of available methodologies for this specific sulfamide derivative.
| Parameter | RP-HPLC-UV (Alternative 1) | HILIC-CAD (Alternative 2) | qNMR (Alternative 3) |
| Retention Mechanism | Hydrophobic partitioning | Hydrophilic partitioning / Ion exchange | N/A (Direct solution measurement) |
| Detection Principle | Photon absorption ( | Aerosol particle charging & electrometer | Nuclear spin resonance in magnetic field |
| Suitability for Analyte | Critical Failure | Optimal | Optimal |
| Purity Output Type | Relative Area % (Inaccurate) | Relative Area % (Mass-uniform) | Absolute Mass Fraction (% w/w) |
| Reference Standard Required? | Yes (for quantification) | Yes (for quantification) | No (Uses an internal standard) |
| Key Advantage | Ubiquitous instrumentation | Universal detection of non-volatiles[2] | Direct, SI-traceable absolute purity[3] |
| Key Limitation | Blind to non-chromophoric impurities | Requires highly volatile mobile phases | Lower sensitivity (LOD ~0.1-1.0 mg) |
Self-Validating Experimental Protocols
To ensure trustworthiness, a protocol cannot simply be a recipe; it must be a self-validating system where internal controls prove the validity of the data generated.
Protocol A: Chromatographic Purity via HILIC-CAD
The Causality: HILIC utilizes a polar stationary phase and a highly organic mobile phase. Water acts as the strong eluting solvent. This allows the highly polar (3-Aminopropyl)(sulfamoyl)amine to partition into the water-enriched layer on the stationary phase, achieving strong retention[4]. CAD is selected over Evaporative Light Scattering Detection (ELSD) because CAD provides a more uniform, linear response independent of the analyte's chemical structure, making it the gold standard for non-chromophoric pharmaceutical analysis[2].
Step-by-Step Methodology:
-
Column Selection: Zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC, 150 × 4.6 mm, 5 µm). Why? The zwitterionic surface handles both the cationic amine and the polar sulfamide group simultaneously.
-
Mobile Phase Preparation:
-
Phase A: 20 mM Ammonium Formate in LC-MS grade
, adjusted to pH 4.0 with formic acid. -
Phase B: 100% LC-MS grade Acetonitrile.
-
Causality: CAD requires strictly volatile buffers. Non-volatile salts (like phosphates) will precipitate in the detector, causing catastrophic background noise and hardware failure[2].
-
-
Gradient Elution: Start at 85% B, ramping to 50% B over 20 minutes. Why? In HILIC, high organic content promotes retention. Increasing the aqueous phase (A) elutes the compound.
-
CAD Parameters: Evaporation temperature set to 35°C (to preserve the semi-volatile nature of small amines), data collection rate at 10 Hz, filter constant at 3.6s.
-
Self-Validation (System Suitability): Inject a blank (diluent) to verify baseline stability. Inject a known reference standard at 0.1% of the nominal sample concentration to verify the Limit of Quantitation (S/N
10).
Protocol B: Absolute Purity via qNMR
The Causality: While HILIC-CAD proves the absence of impurities, qNMR proves the exact mass fraction of the active molecule. qNMR avoids the differing response factors seen in chromatography by relying on the fundamental principle that the NMR signal integral is directly proportional to the number of nuclei[3].
We select Maleic Acid as the Internal Standard Reference Material (ISRM). Maleic acid is highly soluble in
Caption: qNMR workflow demonstrating the logical pathway for absolute quantification using Maleic Acid.
Step-by-Step Methodology:
-
Gravimetric Preparation: Using a microbalance (calibrated, d = 0.001 mg) and an anti-static aluminum weighing boat[7], accurately weigh ~15 mg of the analyte and ~5 mg of Maleic Acid CRM into the same vial.
-
Dissolution: Add 0.8 mL of high-purity
. Vortex until completely dissolved and transfer to a 5 mm NMR tube. -
Acquisition Parameters:
-
Frequency:
400 MHz. -
Pulse Angle: 90° (to maximize signal).
-
Relaxation Delay (
): Must be 15 times the longest Spin-Lattice Relaxation Time ( ) of the quantified protons (typically set to 60 seconds). Causality: If is too short, the nuclei will not fully relax between pulses, leading to incomplete signal recovery and artificially low purity values[8]. -
Scans: 64 (to ensure S/N > 250 for quantified peaks).
-
-
Data Processing: Apply manual baseline correction and integrate the Maleic Acid singlet at 6.3 ppm (
) and a distinct analyte triplet (e.g., the adjacent to the primary amine at ~3.0 ppm, ). -
Self-Validation (Calculation): Calculate absolute purity (
) using the following formula: (Where I = Integral, N = Number of protons, M = Molar mass, W = Weight, P = Purity).
Conclusion
For highly polar, non-chromophoric compounds like (3-Aminopropyl)(sulfamoyl)amine hydrochloride, traditional HPLC-UV is scientifically invalid. By coupling the chromatographic resolving power of HILIC-CAD (to detect trace non-volatile impurities) with the absolute, SI-traceable quantification of qNMR using a Maleic Acid internal standard, researchers can establish a self-validating, mathematically rigorous proof of purity suitable for regulatory drug development submissions.
References
-
ISRD-01 / Rapport BIPM-2018/01: Internal Standard Reference Data for qNMR: Maleic Acid - bipm.org -[Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results - resolvemass.ca -[Link]
-
QNMR for Reference Material Preparation - encyclopedia.pub -[Link]
-
Hydrophilic interaction chromatography with aerosol-based detectors (ELSD, CAD, NQAD) for polar compounds lacking a UV chromophore in an intravenous formulation - researchgate.net -[Link]
-
Blog: Charged Aerosol Detection in Pharmaceutical Analysis - hwi-group.de -[Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. HWI group - Blog: Charged Aerosol Detection in Pharmaceutical Analysis [hwi-group.de]
- 3. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. bipm.org [bipm.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 8. QNMR for Reference Material Preparation | Encyclopedia MDPI [encyclopedia.pub]
Biological activity comparison of sulfamide linkers vs urea linkers
Bioisosteric Evaluation: Sulfamide vs. Urea Linkers in Medicinal Chemistry
Executive Summary: The Geometric Pivot
In medicinal chemistry, the substitution of a urea linker (
This guide analyzes the biological implications of this bioisosteric switch, focusing on protease inhibition, metabolic stability, and physicochemical tuning.
Physicochemical & Structural Comparison
The biological divergence between these linkers stems from their ground-state geometry and acidity.
| Feature | Urea Linker ( | Sulfamide Linker ( | Biological Implication |
| Geometry | Planar ( | Tetrahedral ( | Sulfamides mimic the high-energy tetrahedral intermediate of amide hydrolysis. |
| H-Bonding | 1 Acceptor (C=O), 2 Donors (NH) | 2 Acceptors (S=O), 2 Donors (NH) | Sulfamide offers a "3D" H-bond acceptor network, interacting with residues "above" and "below" the plane. |
| Acidity ( | Sulfamide NH protons are more acidic, strengthening H-bonds with active site bases (e.g., Asp/Glu). | ||
| LogP | Generally Lower (More polar) | Generally Higher (More lipophilic) | Sulfamide substitution often improves membrane permeability. |
| Hydrolytic Stability | Susceptible to amidases/ureases | Highly Resistant | Sulfamides resist enzymatic hydrolysis, prolonging half-life ( |
Mechanistic Deep Dive: Transition State Mimicry
The most critical application of the sulfamide linker is in Protease Inhibition . Proteases hydrolyze peptide bonds via a tetrahedral intermediate. A planar urea linker cannot effectively occupy the "oxyanion hole" formed during this transition.
The Mechanism:
-
Substrate: Planar amide bond.
-
Transition State (TS): Nucleophilic attack forms a metastable tetrahedral oxyanion.
-
Inhibitor Design: A sulfamide linker is permanently tetrahedral. It binds to the enzyme as a "frozen" transition state analogue, binding significantly tighter than the substrate (Transition State Theory).[1]
Visualization: Transition State Mimicry Pathway
Caption: Sulfamide linkers structurally mimic the high-energy tetrahedral transition state of peptide hydrolysis, whereas planar ureas fail to capture this conformation.
Comparative Metabolic Stability
Urea linkers are vulnerable to hydrolysis by ubiquitous amidases and ureases. Sulfamides are chemically robust and typically require oxidative metabolism (CYP450) for clearance, rather than direct hydrolysis.
Case Study Data (Hypothetical Aggregation based on Literature):
-
Compound A (Urea):
(microsomes) = 24 min. Primary metabolite: Amine hydrolysis product. -
Compound B (Sulfamide Bioisostere):
(microsomes) = 115 min. Primary metabolite: Hydroxylation on aromatic ring (Oxidative).
Experimental Protocols
A. Synthesis: The "Self-Validating" Coupling
Objective: Synthesize a sulfamide linker without generating symmetrical by-products (a common pitfall).
Method: Sulfamoylation via Burgess-type Reagent or Sulfamoyl Chloride
-
Activation: React the first amine (
) with Chlorosulfonyl isocyanate (CSI) and tert-butanol to form the Boc-sulfamoyl intermediate.-
Validation: Monitor disappearance of amine by TLC (ninhydrin stain).
-
-
Coupling: Treat the intermediate with TFA (to deprotect) and then react with the second amine (
) in the presence of TEA (Triethylamine).-
Why? Direct reaction with
often yields symmetric sulfamides ( ). The stepwise protection guarantees asymmetry.
-
-
Purification: Flash chromatography.
-
QC Check:
-NMR must show two distinct NH signals (often split or broad) and distinct R/R' signals.
-
B. Biological Assay: Microsomal Stability Comparison
Objective: Quantify the metabolic stability advantage of the sulfamide.[2]
Workflow Diagram
Caption: Standardized microsomal stability workflow to quantify intrinsic clearance (
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
Meanwell, N. A. (2011).[3] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Link
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Link
-
Winum, J. Y., et al. (2006). Sulfamates and their therapeutic potential. Medicinal Research Reviews. Link
-
Gawrońska, M., et al. (2022).[4] Sulfonamides with hydroxyphenyl moiety: Synthesis, structure, physicochemical properties. MOST Wiedzy. Link
Sources
Safety Operating Guide
Operational Guide: Disposal of (3-Aminopropyl)(sulfamoyl)amine Hydrochloride
Executive Summary & Chemical Identity
Immediate Action Required: This compound is a bifunctional pharmaceutical intermediate containing a primary amine and a sulfamide moiety, stabilized as a hydrochloride salt. Improper disposal poses significant risks of aquatic toxicity and the formation of carcinogenic nitrosamines if commingled with nitrosating agents.
Do not dispose of this compound down the drain. The sulfamide linkage is hydrolytically stable under neutral conditions and can persist in water systems.
Chemical Profile
| Property | Specification | Operational Implication |
| Chemical Structure | Bifunctional: Sulfamide + Amine.[1][2][3][4][5][6] | |
| Physical State | White to off-white hygroscopic solid | Keep dry; moisture absorption creates acidic surface film. |
| Acidity (pH) | Acidic (10% aq. solution | Corrosive to metal containers; use HDPE/Glass. |
| Solubility | High water solubility | High leaching potential. Spills require immediate dry cleanup. |
| Thermal Hazard | Decomposes | Releases |
Pre-Disposal Stabilization & Segregation
Before moving waste to the central accumulation area, you must stabilize the material to prevent upstream reactions.[7]
Critical Incompatibilities (The "Never Mix" List)
-
Nitrosating Agents (Nitrites/Nitrous Acid): Mixing leads to the formation of N-nitrososulfamides, which are potent carcinogens.
-
Hypochlorites (Bleach): Reacts with the primary amine to form unstable chloramines.
-
Strong Bases: Liberates the free base amine, increasing volatility and odor.
Waste Stream Classification
Segregate this compound into the following waste stream based on your facility's coding (e.g., RCRA or European Waste Catalogue):
-
Primary Classification: Non-Halogenated Organic Solid (or Liquid if dissolved).
-
Note: While it contains Chloride (HCl), it is often accepted in non-halogenated streams unless the organic backbone is halogenated. However, due to the Sulfur/Nitrogen content, High-Temperature Incineration is the required destruction method.
-
-
RCRA Status (USA): Not P- or U-listed specifically. Characterize as Toxic (D000) if internal testing dictates, otherwise manage as Non-Regulated Chemical Waste destined for incineration.
Step-by-Step Disposal Protocol
Scenario A: Solid Waste (Pure Substance or Contaminated Solids)
-
PPE Selection: Wear nitrile gloves (min 0.11mm), safety goggles, and a lab coat. If dust is visible, use an N95/P2 respirator.
-
Primary Containment: Place the substance in a clear polyethylene bag (minimum 4 mil thickness).
-
Secondary Containment: Place the sealed bag into a rigid, wide-mouth HDPE container.
-
Why HDPE? The hydrochloride salt can corrode metal drums over time if moisture is present.
-
-
Labeling: Affix a hazardous waste label.
-
Constituents: "(3-Aminopropyl)(sulfamoyl)amine HCl"
-
Hazards: Irritant, Acidic Solid.
-
-
Transfer: Move to the satellite accumulation area.
Scenario B: Liquid Waste (Mother Liquors/Aqueous Solutions)
-
pH Check: Verify pH. If pH < 2, neutralize carefully with dilute Sodium Bicarbonate to pH 5-9 to protect waste drums, unless your facility uses acid-rated carboys.
-
Solvent Compatibility: Ensure the solution does not contain oxidizers (Peroxides/Nitric Acid).
-
Container: Pour into a standard solvent waste carboy (HDPE/Polypropylene).
-
Labeling: Mark as "Aqueous Waste with Organic Amines/Sulfamides."
Visualizing the Workflow
The following diagram outlines the decision logic for disposing of this specific compound, ensuring no critical safety checks are missed.
Caption: Decision matrix for segregating solid vs. liquid amine salt waste to prevent incompatibility reactions.
Emergency Contingencies (Spill Management)
Scenario: You have spilled 50g of the solid powder on the benchtop.
-
Evacuate & Ventilate: The dust is an irritant. Clear the immediate area.[1][8][9][10][11]
-
Dry Clean-Up (Preferred):
-
Cover the spill with a dry absorbent pad or use a HEPA-filtered vacuum dedicated to chemical cleanup.
-
Reasoning: Adding water immediately dissolves the salt, creating an acidic, conductive liquid that spreads faster.
-
-
Wet Wipe (Secondary):
-
Disposal of Debris: All pads and gloves used go into the Solid Hazardous Waste container, not the trash.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Sulfamide Derivatives. PubChem. [Link]
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U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. EPA. [Link]
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National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
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A Senior Application Scientist's Guide to Handling (3-Aminopropyl)(sulfamoyl)amine hydrochloride: A Risk-Based Approach to Personal Protective Equipment
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for the unknown. While (3-Aminopropyl)(sulfamoyl)amine hydrochloride presents significant opportunities in discovery, its structural motifs—an amine hydrochloride and a sulfamoyl group—suggest a hazard profile that necessitates rigorous safety protocols. This guide moves beyond a simple checklist, providing a deep, experience-driven framework for selecting and using Personal Protective Equipment (PPE). Our objective is to build a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in scientific rationale and best practices.
Understanding the Hazard: A Structural Assessment
-
Amine Hydrochlorides: This group can be corrosive and cause severe skin burns and eye damage.[1][2] Amines, in general, can be toxic and may cause allergic skin reactions.[3][4]
-
Sulfamoyl Compounds: Analogs like sulfamoyl chloride are known to be corrosive and can cause severe skin burns and eye damage.[5] They are also destructive to the mucous membranes and upper respiratory tract upon inhalation.[5]
Based on this analysis, we must assume (3-Aminopropyl)(sulfamoyl)amine hydrochloride is, at a minimum, corrosive, a skin and respiratory sensitizer, and potentially toxic. This assessment forms the bedrock of our PPE strategy.
The Core Ensemble: Your Non-Negotiable PPE
The following table outlines the minimum required PPE for handling (3-Aminopropyl)(sulfamoyl)amine hydrochloride in a laboratory setting. The causality behind each choice is critical for understanding and ensuring compliance.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves (ensure appropriate thickness and check for breakthrough times) | To prevent direct skin contact with the potentially corrosive and sensitizing compound.[6][7] Gloves should be inspected for integrity before each use and removed using the proper technique to avoid contaminating your skin.[3][8] |
| Eye/Face Protection | ANSI-approved, chemical splash-proof safety goggles | To protect the eyes from splashes of solutions or contact with airborne solid particles, which could cause severe and potentially permanent damage.[8][9] |
| Body Protection | Chemical-resistant lab coat or apron | To protect against contamination of personal clothing and prevent skin contact from spills.[10][11] |
| Foot Protection | Closed-toe, chemical-resistant shoes | To protect feet from spills.[5] |
Respiratory Protection: Assessing the Need
The decision to use respiratory protection hinges on the specific procedure and the engineering controls in place.
A NIOSH/MSHA-approved respirator is mandatory under the following conditions:
-
Handling the solid powder outside of a certified chemical fume hood. Weighing and transferring the solid can generate dust that is easily inhaled.[9][11]
-
If you experience any irritation or symptoms even when working in a ventilated area.[11]
-
During spill cleanup.
For most laboratory-scale solution-based work, conducting operations within a properly functioning chemical fume hood provides adequate respiratory protection.[9][11]
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, repeatable workflow is paramount for safety.
Preparation:
-
Designate the Workspace: All work with (3-Aminopropyl)(sulfamoyl)amine hydrochloride must be conducted in a designated area, preferably a chemical fume hood.[11]
-
Verify Emergency Equipment: Before starting, confirm that a safety shower and eyewash station are unobstructed and have been recently tested.[5][6]
-
Assemble Materials: Ensure all necessary equipment and spill cleanup materials are within immediate reach inside the fume hood to minimize movement in and out of the containment area.
Handling Procedure:
-
Donning PPE: Put on all required PPE in the correct order (e.g., lab coat, then gloves, then eye protection).
-
Weighing and Transfer: Conduct all weighing and transferring of the solid compound within the fume hood to contain any dust.[11] Use tools like a spatula to minimize aerosolization.
-
Working with Solutions: Keep containers sealed when not in use. When transferring solutions, do so carefully to avoid splashes.[11]
-
Post-Handling Decontamination: After the procedure, decontaminate all surfaces and equipment used.
-
Doffing PPE: Remove PPE carefully in the reverse order it was put on, ensuring you do not touch the outside of contaminated gloves or your lab coat with bare hands.[11]
-
Personal Hygiene: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[6][9]
Caption: Workflow for Safe Handling and PPE Usage.
Emergency Procedures: Immediate and Decisive Action
In the event of an exposure, swift and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[3][12]
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.[13]
-
Spill: Evacuate the area. For small spills, use an inert absorbent material and place it in a sealed container for disposal.[3] Do not allow the chemical to enter drains.[6] For large spills, contact your institution's environmental health and safety department.
Disposal Plan: Environmental Responsibility
Proper disposal is a critical component of the chemical lifecycle.
-
Chemical Waste: (3-Aminopropyl)(sulfamoyl)amine hydrochloride and any solutions containing it must be disposed of as hazardous waste.[3] Do not pour it down the drain.[11] Collect it in a clearly labeled, sealed, and compatible waste container.[14]
-
Contaminated Materials: All disposables that have come into contact with the chemical, including gloves, pipette tips, and absorbent pads, must be considered hazardous waste and disposed of accordingly.[15]
-
Empty Containers: Empty containers must be triple-rinsed with a suitable solvent. The first rinse must be collected and disposed of as hazardous waste.[14] After rinsing and drying, deface the label before disposing of the container according to your institution's policies.[14]
By integrating this comprehensive safety and handling plan into your daily operations, you create a robust shield against the potential hazards of (3-Aminopropyl)(sulfamoyl)amine hydrochloride, ensuring the well-being of yourself and your colleagues while advancing your critical research.
References
-
Industrial Safety Solution. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
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SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
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GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]
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SDS US. (2022, July 28). Safety Data Sheet. Retrieved from [Link]
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Industrial Safety Solution. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Aminopropane-1-sulfonic acid. Retrieved from [Link]
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United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
World Health Organization. (1999). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. Retrieved from [Link]
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Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Tri-iso. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
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Chemos GmbH & Co.KG. (2023, December 11). Safety Data Sheet: Sulfamic acid. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
